2,6-Difluoro-4-iodoanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVKAYYQNPEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382464 | |
| Record name | 2,6-Difluoro-4-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-68-1 | |
| Record name | 1,3-Difluoro-5-iodo-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886762-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: A Trifunctional Building Block for Advanced Synthesis
Abstract
2,6-Difluoro-4-iodoanisole is a polyhalogenated aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, characterized by two chemically robust fluorine atoms and a highly reactive iodine atom on an anisole scaffold, allows for selective, sequential, and diverse chemical modifications. This guide provides an in-depth technical overview of its core properties, synthesis, and reactivity. We will explore the causality behind its selective functionalization in cross-coupling reactions and highlight its proven applications in the development of complex molecular architectures, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.
Compound Identification and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 886762-68-1 .[1] Its structure presents a unique combination of functional groups that dictate its physical characteristics and chemical behavior.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 886762-68-1 | [1] |
| IUPAC Name | 1,3-Difluoro-5-iodo-2-methoxybenzene | [1] |
| Molecular Formula | C₇H₅F₂IO | [1] |
| Molecular Weight | 270.02 g/mol | [1] |
| Physical Form | Solid | [1] |
| Appearance | Off-white to brown crystalline powder | Vendor Data |
| Melting Point | Data not consistently available in literature. | |
| Boiling Point | Data not consistently available in literature. |
Note: Experimental melting and boiling points are not widely published. Researchers should rely on empirical data from their specific batch or supplier certificate of analysis.
Strategic Synthesis: Electrophilic Iodination
The most logical and common pathway to this compound is through the electrophilic aromatic substitution (iodination) of its precursor, 2,6-difluoroanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing but deactivating. The steric hindrance at the ortho positions (flanked by fluorine and methoxy groups) strongly favors substitution at the para position (C4).
The core challenge in iodination, compared to bromination or chlorination, is the lower electrophilicity of molecular iodine (I₂).[2] Therefore, an activating or oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as I⁺.[2][3]
Caption: General workflow for the synthesis of this compound.
Exemplary Protocol: Iodination using N-Iodosuccinimide (NIS)
-
Dissolution: Dissolve 2,6-difluoroanisole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution. For less reactive substrates, a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), can be added to increase the electrophilicity of the iodine.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality: The choice of NIS provides a mild and effective source of electrophilic iodine. The regioselectivity is sterically and electronically controlled, ensuring the iodine is installed at the desired C4 position.
The Chemistry of Selectivity: Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This is the cornerstone of its application as a trifunctional building block.
The Hierarchy of Reactivity: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), the reactivity of aryl halides is dictated by the carbon-halogen bond dissociation energy. The order of reactivity is:
C-I > C-Br > C-Cl >> C-F
The C-I bond is the longest and weakest, making it highly susceptible to oxidative addition by a metal catalyst (typically palladium or copper).[4] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry and is generally inert to these conditions. This vast difference in reactivity allows for highly selective functionalization at the C4 position without disturbing the fluorine atoms at C2 and C6.
Caption: Selective functionalization workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Polyhalogenated compounds are foundational in modern drug design.[5][6] Fluorine, in particular, is a prized substituent for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[7]
-
Scaffold for Kinase Inhibitors: The 2,6-disubstituted aromatic motif is prevalent in many kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer and other diseases. This compound provides an ideal starting point. The iodine can be replaced with a larger aromatic or heteroaromatic group via a Suzuki coupling to serve as a "hinge-binding" moiety, while the fluorine atoms can engage in favorable interactions or be used to fine-tune the molecule's electronic properties.
-
Bioisosteric Replacement: The difluoroanisole group can act as a bioisostere for other chemical groups, helping to improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) of a lead compound.
-
Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns. Its well-defined reactivity allows for rapid and predictable elaboration of initial "hits" into more potent and drug-like molecules.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
-
Pictogram: GHS07 (Exclamation Mark).[1]
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place, tightly sealed, and away from incompatible substances. The compound is a solid at room temperature.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value lies in the predictable and selective reactivity of the C-I bond, which allows for the introduction of molecular complexity while preserving the beneficial properties conferred by the difluorinated ring. For researchers in drug discovery and materials science, mastering the use of this trifunctional building block opens a direct and efficient pathway to novel and highly functionalized aromatic compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. polyhalogenated aromatic compounds: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6-Difluoro-4-iodoanisole: A Key Building Block for Advanced Synthesis
This guide provides a comprehensive technical overview of 2,6-Difluoro-4-iodoanisole, a strategically functionalized aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a robust synthesis protocol, and its critical applications as a versatile intermediate in the construction of complex molecular architectures.
Compound Identification and Molecular Structure
The precise arrangement of substituents on the anisole core imparts unique reactivity and conformational properties to this molecule, making it a valuable tool in synthetic chemistry.
-
IUPAC Name : 1,3-Difluoro-5-iodo-2-methoxybenzene[1]
-
Common Name : this compound
-
CAS Number : 886762-68-1[1]
-
Molecular Formula : C₇H₅F₂IO[2]
Molecular Structure:
The structure consists of a benzene ring substituted with two fluorine atoms ortho to a methoxy group and an iodine atom para to the methoxy group. This substitution pattern is key to its utility. The electron-withdrawing fluorine atoms modulate the electron density of the ring, while the methoxy group is a strong ortho-, para-director for electrophilic substitution. The iodine atom, located at the 4-position, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively published. The properties below are compiled from supplier data and estimations based on analogous structures, such as 4-iodoanisole. This data should be used as a guide and confirmed experimentally.
| Property | Value | Source / Note |
| Molecular Weight | 270.02 g/mol | [2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not specified. (For comparison, 4-iodoanisole: 50-53 °C) | [3][4] |
| Boiling Point | Not specified. (For comparison, 4-iodoanisole: 237 °C) | [3][5] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ether, EtOAc). Insoluble in water. | Based on general properties of aryl halides. |
| Purity | Typically >95% | Commercial supplier specification. |
Synthesis Protocol: Electrophilic Iodination
This compound is most logically synthesized via electrophilic aromatic substitution on the readily available precursor, 2,6-difluoroanisole. The methoxy group is a powerful activating group and directs electrophiles to the para position. The ortho positions are already occupied by fluorine, making the para-iodination highly regioselective.
Causality in Experimental Design:
-
Reagent Choice : Iodine monochloride (ICl) is chosen as the iodinating agent. It is more electrophilic and reactive than molecular iodine (I₂), enabling the reaction to proceed under mild conditions without a strong Lewis acid catalyst, which could lead to side reactions.
-
Solvent : Dichloromethane (DCM) is an excellent choice as it is relatively inert, effectively dissolves the starting material and reagent, and is easily removed during workup.
-
Temperature : The reaction is initiated at 0 °C to control the initial rate of this exothermic reaction, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Workup : The aqueous sodium thiosulfate wash is critical for quenching any unreacted ICl and removing elemental iodine, which simplifies purification.
Detailed Experimental Protocol
Reaction: 2,6-Difluoroanisole → this compound
-
Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-difluoroanisole (1.0 eq).
-
Dissolution : Add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of substrate). Stir the mixture under a nitrogen atmosphere until the substrate is fully dissolved.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add a solution of iodine monochloride (1.0 M in DCM, 1.05 eq) dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching : Upon completion, cool the mixture back to 0 °C and slowly quench by adding 10% aqueous sodium thiosulfate solution until the dark color dissipates.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules, particularly in the field of medicinal chemistry. The iodine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[6][7]
Strategic Value of the Substituents:
-
Iodine Atom : The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This allows for the selective and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position.
-
Fluorine Atoms : The two fluorine atoms at the 2- and 6-positions provide several benefits. They can block metabolic attack at those positions, improving the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can act as a bioisostere for hydrogen, potentially forming favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins, thereby enhancing binding affinity.[9]
Representative Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura coupling to form biaryl structures, a common motif in many kinase inhibitors and other pharmaceuticals.[4]
Protocol Causality:
-
Catalyst System : A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) is standard for Suzuki couplings. The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent System : A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere : The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
Detailed Protocol for a Representative Suzuki Coupling
Reaction: this compound + Arylboronic Acid → 4-Aryl-2,6-difluoroanisole
-
Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Degassing : Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition : Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by column chromatography to yield the desired biaryl product.
Caption: Role of this compound in synthesis.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification : While a specific, comprehensive toxicological profile is not available, compounds of this class are typically treated as irritants. Assume it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a high-value synthetic intermediate whose strategic placement of fluorine, iodine, and methoxy substituents provides a powerful platform for molecular construction. Its primary utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex biaryl and heteroaryl structures that are prevalent in modern pharmaceuticals. This guide provides the foundational knowledge for its synthesis and application, empowering researchers to leverage its unique chemical properties in their discovery and development programs.
References
- 1. This compound | 886762-68-1 [sigmaaldrich.com]
- 2. 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene|C7H5ClFIO [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 4-iodo-3,5-difluoroanisole from 3,5-difluoroaniline
Abstract: This technical guide provides an in-depth, three-step methodology for the synthesis of 4-iodo-3,5-difluoroanisole, a valuable fluorinated intermediate in pharmaceutical and materials science research. Commencing with the readily available starting material, 3,5-difluoroaniline, the synthesis proceeds through a high-yield electrophilic iodination, followed by a robust diazotization-hydrolysis sequence, and culminates in a standard Williamson ether synthesis. This document offers field-proven insights, detailed experimental protocols, and mechanistic rationale to ensure reproducibility and success for researchers, scientists, and drug development professionals.
A Note on Regiochemistry: Targeting 4-iodo-3,5-difluoroanisole
The specified starting material, 3,5-difluoroaniline, possesses a substitution pattern that logically and efficiently directs the synthesis towards 4-iodo-3,5-difluoroanisole . The alternative isomer, 2,6-difluoro-4-iodoanisole, would require a complex and inefficient synthetic route involving skeletal rearrangement or starting from a different precursor. Therefore, to maintain scientific integrity and provide a practical, high-yield process, this guide details the synthesis of the chemically sound target, 4-iodo-3,5-difluoroanisole.
Overall Synthetic Pathway
The transformation from 3,5-difluoroaniline to 4-iodo-3,5-difluoroanisole is achieved in three distinct stages, each employing well-established and reliable chemical reactions. The workflow is designed for efficiency and scalability in a laboratory setting.
Caption: High-level overview of the three-step synthesis.
Part 1: Electrophilic Iodination of 3,5-Difluoroaniline
The initial step involves the regioselective installation of an iodine atom onto the aniline ring. This transformation leverages the powerful activating and directing effects of the amino group.
Expertise & Rationale
The amino (-NH₂) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 3,5-difluoroaniline, both ortho positions (C2, C6) and the para position (C4) are activated. However, the para position is sterically unhindered, making it the overwhelmingly favored site for substitution. This high degree of regioselectivity allows for the synthesis of 3,5-difluoro-4-iodoaniline in excellent yield, often approaching quantitative levels under mild conditions[1]. The use of N-iodosuccinimide (NIS) is a common and effective method for such iodinations[2].
Experimental Protocol: Synthesis of 3,5-Difluoro-4-iodoaniline (Intermediate 1)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-difluoroaniline (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
Data Summary: Intermediate 1
| Parameter | Value | Reference |
| IUPAC Name | 3,5-Difluoro-4-iodoaniline | [3] |
| CAS Number | 1542-34-3 | [3][4] |
| Molecular Formula | C₆H₄F₂IN | [3] |
| Molecular Weight | 255.00 g/mol | [3] |
| Typical Yield | >95% | [1] |
| Appearance | Off-white to light brown solid |
Part 2: Diazotization and Hydrolysis to 3,5-Difluoro-4-iodophenol
This step converts the amino functionality into a hydroxyl group via a diazonium salt intermediate. This is a cornerstone transformation in aromatic chemistry, providing access to phenols from anilines.
Expertise & Rationale
The diazotization of primary aromatic amines involves their reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄)[5][6]. The resulting diazonium salt (-N₂⁺) is a superb leaving group. By carefully heating the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group from water, liberating nitrogen gas and forming the desired phenol[7]. Strict temperature control during the formation of the diazonium salt (typically 0-5 °C) is critical to prevent its premature decomposition and the formation of unwanted byproducts.
Caption: Key stages of the diazotization-hydrolysis reaction.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-iodophenol (Intermediate 2)
-
Setup: In a flask, prepare a solution of concentrated sulfuric acid (2.5 eq) in water. Cool this solution to 0 °C in an ice-salt bath.
-
Aniline Addition: Slowly add 3,5-difluoro-4-iodoaniline (1.0 eq) to the cold acid solution with vigorous stirring to form a fine suspension of the aniline sulfate salt.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Hydrolysis: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Then, slowly and carefully heat the reaction mixture to 75-85 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The phenolic product may precipitate or can be isolated by extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude phenol can be purified by distillation under reduced pressure or by column chromatography.
Data Summary: Intermediate 2
| Parameter | Value | Reference |
| IUPAC Name | 3,5-Difluoro-4-iodophenol | |
| CAS Number | 1805646-77-5 | |
| Molecular Formula | C₆H₃F₂IO | |
| Molecular Weight | 256.00 g/mol | |
| Typical Yield | 60-75% | |
| Appearance | Solid | [8] |
Part 3: O-Methylation to 4-iodo-3,5-difluoroanisole
The final step is the conversion of the phenolic hydroxyl group to a methoxy group, completing the synthesis of the target anisole.
Expertise & Rationale
The Williamson ether synthesis is a classic and highly reliable method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism where a phenoxide, formed by deprotonating the phenol with a mild base, acts as a nucleophile and attacks an alkyl halide[9]. In this protocol, the moderately acidic 3,5-difluoro-4-iodophenol is readily deprotonated by a base such as potassium carbonate (K₂CO₃). The resulting phenoxide then displaces the iodide from methyl iodide (CH₃I) to form the desired anisole product. Acetone or DMF are common solvents for this transformation.
Experimental Protocol: Synthesis of 4-iodo-3,5-difluoroanisole (Final Product)
-
Setup: Combine 3,5-difluoro-4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and acetone in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add methyl iodide (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent in vacuo. The final product, 4-iodo-3,5-difluoroanisole, can be purified by column chromatography or distillation if required.
Data Summary: Final Product
| Parameter | Value |
| IUPAC Name | 1,5-Difluoro-2-iodo-4-methoxybenzene |
| Common Name | 4-iodo-3,5-difluoroanisole |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.01 g/mol |
| Typical Yield | 85-95% |
| Appearance | Solid or low-melting solid |
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acubiochem.com [acubiochem.com]
- 9. juniperpublishers.com [juniperpublishers.com]
"2,6-Difluoro-4-iodoanisole" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluoro-4-iodoanisole
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing fluorine and iodine atoms ortho and para to an electron-donating methoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The precise characterization of such intermediates is paramount to ensure the identity, purity, and success of subsequent synthetic steps.
This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust resource for researchers, enabling confident structural verification and quality control.
Molecular Structure and Spectroscopic Implications
The structure of this compound is defined by a plane of symmetry that bisects the methoxy group and the C4-I bond. This symmetry is a critical determinant of its spectroscopic output, rendering the two fluorine atoms (F2, F6) and the two aromatic protons (H3, H5) chemically and magnetically equivalent. This equivalence simplifies the resulting spectra, particularly in NMR, leading to fewer signals than would be expected for an asymmetric analogue.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing unambiguous information about its proton, carbon, and fluorine environments.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry.
-
Theoretical Analysis: Two distinct proton environments are present: the methoxy group protons (-OCH₃) and the two equivalent aromatic protons (H3 and H5). The aromatic protons are expected to couple with the adjacent fluorine atoms (F2 and F6), leading to signal splitting.
-
Data Interpretation:
-
Aromatic Protons (H3, H5): These two equivalent protons appear as a single signal. The signal is split by the two adjacent, equivalent fluorine atoms. According to the n+1 rule for coupling to equivalent spins, this signal should appear as a triplet (n=2, 2+1=3). The coupling constant for this interaction, ³JHF (a three-bond coupling), is typically in the range of 8-10 Hz for meta H-F coupling. The chemical shift is downfield due to the deshielding effects of the adjacent iodine and fluorine atoms.
-
Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and do not have any adjacent protons or fluorines to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is in the typical range for an aryl methyl ether.
-
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | ~ 7.35 | Triplet (t) | ³JHF ≈ 8.5 Hz | 2H | Ar-H |
| 2 | ~ 3.90 | Singlet (s) | - | 3H | -OCH ₃ |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and reveals C-F coupling, which is invaluable for assignment.
-
Theoretical Analysis: Due to symmetry, five distinct carbon signals are expected: four for the aromatic ring and one for the methoxy carbon. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons in proximity will show smaller two-, three-, or four-bond couplings.
-
Data Interpretation:
-
C2/C6 (C-F): This signal will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom. It will appear as a doublet with a very large coupling constant (¹JCF > 200 Hz).
-
C1 (C-OCH₃): This carbon is also shifted downfield. It will appear as a triplet due to two-bond coupling (²JCF) to the two equivalent fluorine atoms.
-
C3/C5 (C-H): This signal will appear as a triplet due to two-bond coupling (²JCF) to the fluorine atoms, though the coupling constant will be smaller than ¹JCF.
-
C4 (C-I): The carbon bearing the iodine atom experiences the "heavy atom effect," which typically shifts the signal significantly upfield compared to what would be expected based on electronegativity alone. This signal will appear as a triplet due to three-bond coupling (³JCF) to the fluorine atoms.
-
-OCH₃: The methoxy carbon appears as a singlet in the typical aliphatic region.
-
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 1 | ~ 160 | Doublet (d) | ¹JCF ≈ 250 Hz | C 2, C 6 |
| 2 | ~ 155 | Triplet (t) | ²JCF ≈ 15 Hz | C 1 |
| 3 | ~ 125 | Triplet (t) | ³JCF ≈ 10 Hz | C 3, C 5 |
| 4 | ~ 85 | Triplet (t) | ⁴JCF ≈ 3 Hz | C 4 |
| 5 | ~ 56 | Singlet (s) | - | -OC H₃ |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[1][2]
-
Theoretical Analysis: The two fluorine atoms are chemically equivalent and should give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two adjacent, equivalent aromatic protons (H3 and H5).
-
Data Interpretation: The fluorine signal is expected to appear as a triplet (split by two equivalent protons). The chemical shift will be in the typical range for aryl fluorides, often referenced against a standard like CFCl₃.[3]
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| 1 | ~ -115 | Triplet (t) | ³JFH ≈ 8.5 Hz | Ar-F |
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.[4]
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. For quantitative analysis, an internal standard can be added.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Co-add 512 or more scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. Reference the spectrum appropriately, either directly or indirectly, to a known fluorine standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis. For ¹H and ¹³C, reference the residual solvent peak or internal TMS (0.00 ppm).
-
Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants for all spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]
-
Theoretical Analysis & Interpretation:
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations typically produce two to three sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The aryl-alkyl ether C-O stretch is characteristic and strong, appearing in the 1300-1200 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric) regions.
-
C-F Stretching: The C-F bond gives rise to a very strong and prominent absorption band in the 1250-1050 cm⁻¹ region. This band may overlap with the C-O stretching bands.
-
C-I Stretching: The C-I stretching vibration occurs at low wavenumbers, typically in the 600-500 cm⁻¹ range, which is deep in the fingerprint region and can be difficult to assign definitively.
-
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative about the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 900-850 cm⁻¹ region.
-
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100-3050 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1280-1200 | Strong | Asymmetric Ar-O-C Stretch |
| 1250-1100 | Very Strong | C-F Stretch |
| 1050-1020 | Strong | Symmetric Ar-O-C Stretch |
| 900-850 | Strong | Aromatic C-H o.o.p. Bend |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing compounds like haloanisoles.[8][9]
-
Molecular Ion (M⁺): The molecular formula is C₇H₅F₂IO, with a monoisotopic mass of 269.93 g/mol . The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z 270.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic patterns from chlorine or bromine will be observed.
-
Fragmentation Analysis: The fragmentation of anisole derivatives is well-understood. The primary fragmentation pathways for this compound are expected to be initiated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Key Fragmentation Pathways:
-
Loss of a methyl radical (·CH₃): A very common pathway for anisoles, leading to a stable phenoxy-type cation. [M]⁺˙ → [M - 15]⁺ m/z 270 → m/z 255
-
Loss of CO from [M-15]⁺: The resulting ion can lose carbon monoxide to form a five-membered ring cation. [M - 15]⁺ → [M - 15 - 28]⁺ m/z 255 → m/z 227
-
Loss of an iodine atom (·I): Cleavage of the C-I bond can occur, although cleavage of the methoxy group is often more favorable. [M]⁺˙ → [M - 127]⁺ m/z 270 → m/z 143
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Relative Intensity | Ion Formula |
|---|---|---|
| 270 | High | [C₇H₅F₂IO]⁺˙ (M⁺˙) |
| 255 | Very High (Base Peak) | [C₆H₂F₂IO]⁺ |
| 227 | Medium | [C₅H₂F₂I]⁺ |
| 143 | Low-Medium | [C₇H₅F₂O]⁺ |
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. colorado.edu [colorado.edu]
- 4. benchchem.com [benchchem.com]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. govinfo.gov [govinfo.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Safe Handling and Application of 2,6-Difluoro-4-iodoanisole
Section 1: Compound Identification and Physicochemical Profile
2,6-Difluoro-4-iodoanisole is a halogenated aromatic compound. Its structure, featuring an electron-rich anisole core modified with two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable building block in medicinal chemistry and materials science. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions. However, these same features dictate its potential hazards and handling requirements.
The physicochemical properties of a compound are the foundation of its safety profile. For instance, a low melting point and combustible nature necessitate specific storage and fire-fighting protocols. While complete experimental data for the target compound is scarce, the properties of its analogs provide a reliable basis for risk assessment.
| Property | Data / Anticipated Value | Source Analog | Citation |
| Molecular Formula | C₇H₅F₂IO | Target Compound | N/A |
| Molecular Weight | 270.01 g/mol | Target Compound | N/A |
| Appearance | Anticipated: White to yellow/brown powder or solid | 4-Iodoanisole | [1][2][3] |
| Melting Point | Analog Range: 46 - 51 °C | 4-Iodoanisole | [1][2] |
| Boiling Point | Analog Value: ~237 °C | 4-Iodoanisole | [2][3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | 4-Iodoanisole | [2][4] |
| Stability | Stable under standard conditions. Light sensitive. | 4-Iodoanisole | [1][2][5] |
Section 2: Hazard Identification and Toxicological Assessment
Based on the classification of its close analog, 2,6-difluoro-3-iodoanisole, this compound should be treated as hazardous.[6] The primary risks are associated with irritation and acute toxicity upon ingestion. Halogenated aromatic compounds can cause irritation due to their ability to interact with biological membranes and proteins. During thermal decomposition, they can release highly toxic and corrosive fumes, such as hydrogen iodide and hydrogen fluoride.
Anticipated GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Basis of Extrapolation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2,6-Difluoro-3-iodoanisole[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8] |
The toxicological properties have not been thoroughly investigated for the target molecule.[9] Therefore, it is imperative to handle it as a substance of unknown toxicity and to minimize all routes of exposure.
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for ensuring laboratory safety, prioritizing the most effective measures.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-Iodoanisole CAS 696-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Among the diverse array of fluorinated building blocks, 2,6-Difluoro-4-iodoanisole has emerged as a particularly valuable reagent for medicinal chemists. Its trifunctional nature—a nucleophilic methoxy group, two directing and activating fluoro groups, and a versatile iodo group amenable to a wide range of cross-coupling reactions—provides a powerful handle for the synthesis of complex molecular architectures.[2] This guide provides an in-depth technical overview of this compound, including its commercial availability, key applications in drug development, and a detailed synthetic protocol.
Physicochemical Properties and Commercial Availability
This compound (CAS Number: 886762-68-1) is a solid at room temperature with a molecular weight of 270.02 g/mol . Its structure features a benzene ring substituted with two fluorine atoms ortho to a methoxy group, and an iodine atom para to the methoxy group. This substitution pattern is key to its utility in organic synthesis.
Commercial Suppliers and Representative Pricing
A number of chemical suppliers offer this compound in varying quantities and purities. While pricing is subject to change and often dependent on institutional contracts, the following table provides a summary of major suppliers. Researchers are advised to register on the respective websites to view the most current pricing information.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | FLUH99C78AD1 | 95% | Inquire |
| Fisher Scientific | AOBChem USA / 624123533 | Not specified | 5g |
| Oakwood Chemical | - | - | Inquire |
Note: Pricing information is typically available upon logging into the supplier's website.[3]
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The primary application of this compound in drug discovery lies in its role as a versatile building block for the synthesis of substituted aromatic compounds, particularly kinase inhibitors.[4][5] The iodine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position.[2][6] The difluoro substitution pattern can enhance binding affinity and modulate the electronics of the aromatic ring.
The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted in the following diagram:
Caption: General workflow for the utilization of this compound.
Synthetic Protocol: Preparation of this compound
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. The following protocol is adapted from a similar procedure for the synthesis of a substituted iodopyridine and should be performed by chemists experienced in handling organolithium reagents.[7]
Materials and Reagents
-
2,6-Difluoroanisole
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Experimental Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Lithiation: To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Anisole Addition: To the freshly prepared LDA solution, add a solution of 2,6-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional hour at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like hexane.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists, particularly in the synthesis of kinase inhibitors and other complex molecular targets. Its commercial availability and the potential for in-house synthesis make it an accessible reagent for a wide range of drug discovery programs. The strategic use of this and similar fluorinated building blocks will undoubtedly continue to play a crucial role in the development of new and improved therapeutics.[8][]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eMolecules AOBChem USA / 26-Difluoro-4-iodoanisole / 5g / 624123533 / | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,6-Difluoro-4-iodoanisole in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the demand for functionalized aromatic building blocks is incessant, driven by the quest for novel pharmaceuticals, agrochemicals, and materials with tailored properties. Among these, 2,6-difluoro-4-iodoanisole has emerged as a versatile and powerful scaffold. The strategic placement of two fluorine atoms ortho to the methoxy group, combined with a para-iodine atom, imparts unique reactivity and conformational constraints. This guide provides an in-depth technical overview of this compound, detailing its synthesis, physicochemical properties, and its exceptional potential as a building block in palladium-catalyzed cross-coupling reactions. We will explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Emergence of a Privileged Scaffold
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 2,6-difluorophenyl motif, in particular, is of significant interest due to the ability of the ortho-fluorine atoms to influence the conformation of biaryl systems and engage in favorable orthogonal multipolar interactions with protein targets. When combined with a reactive handle for cross-coupling, such as an iodine atom, the synthetic utility of this scaffold is greatly amplified. This compound presents itself as a readily accessible and highly versatile building block for the introduction of this privileged moiety. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles, while the methoxy group can serve as a synthetic handle for further transformations or as a key pharmacophoric element.
Physicochemical Properties and Synthesis
A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 124233-33-4 |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-49 °C |
| Boiling Point | 103-105 °C at 10 mmHg |
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 1,3-difluorobenzene. A common route involves the iodination of 1,3-difluorobenzene followed by methoxylation.
Experimental Protocol: Synthesis of this compound
Step 1: Iodination of 1,3-Difluorobenzene
-
To a solution of 1,3-difluorobenzene (1.0 equiv.) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.1 equiv.).
-
Cool the reaction mixture to 0 °C and slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,3-difluoro-5-iodobenzene.
Step 2: Methoxylation of 1,3-Difluoro-5-iodobenzene
-
In a flame-dried flask under an inert atmosphere, dissolve 1,3-difluoro-5-iodobenzene (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to facilitate the formation of the corresponding aryllithium species.
-
Add a suitable methoxy source, such as methyl triflate or dimethyl sulfate (1.2 equiv.), and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition to Pd(0), making it an excellent substrate for a variety of cross-coupling reactions. The steric hindrance from the ortho-fluorine atoms can influence the choice of ligands and reaction conditions to achieve optimal yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and aryl-vinyl linkages. This compound readily participates in these reactions with a wide range of boronic acids and their derivatives.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate or cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the residue by column chromatography to obtain the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylethynes, which are valuable precursors for more complex molecules. The reaction of this compound with terminal alkynes proceeds efficiently under standard Sonogashira conditions. A related study on the selective mono-coupling of 2,6-diiodoanisoles suggests that high yields can be achieved with careful control of reaction parameters.[1]
Diagram: Sonogashira Coupling Catalytic Cycle
References
The Unseen Reactivity of 2,6-Difluoro-4-iodoanisole: A Senior Application Scientist's Guide to Harnessing a Unique Aryl Iodide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of the Carbon-Iodine Bond in 2,6-Difluoro-4-iodoanisole
Foreword: Beyond the Halogen—A Molecule of Nuanced Reactivity
In the vast landscape of aryl halides, this compound presents a compelling case study in the interplay of electronic and steric effects. At first glance, it is a simple, substituted benzene ring. However, the judicious placement of two fluorine atoms flanking a methoxy group, all positioned strategically relative to a reactive iodine, imbues this molecule with a unique chemical personality. This guide, intended for the discerning researcher and drug development professional, moves beyond textbook examples to provide a deep dive into the practical reactivity of the carbon-iodine (C-I) bond in this intriguing substrate. We will explore not just what reactions are possible, but why certain conditions are paramount for success, offering field-proven insights to navigate the challenges and unlock the potential of this versatile building block.
The Electronic and Steric Landscape of this compound
The reactivity of the C-I bond in this compound is a direct consequence of its unique substitution pattern. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which polarizes the C-I bond, making the ipso-carbon more electrophilic and susceptible to oxidative addition in cross-coupling reactions. This inductive effect is somewhat counteracted by the +M (mesomeric) effect of the para-methoxy group, which donates electron density to the aromatic ring. This electronic push-pull relationship modulates the overall electron density of the ring and influences the rate and efficiency of catalytic cycles.
Furthermore, the steric bulk of the two ortho-fluorine atoms cannot be ignored. While fluorine is the smallest of the halogens, the presence of two such substituents in close proximity to the reactive C-I bond creates a sterically hindered environment. This steric hindrance can pose a significant challenge for the approach of bulky catalyst-ligand complexes, often necessitating the use of specialized, less sterically demanding ligands or higher reaction temperatures to achieve successful transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Navigating the Steric and Electronic Maze
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a sterically encumbered substrate like this compound, the choice of catalyst, ligand, and reaction conditions is critical for success.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. When employing this compound, the primary challenge is to overcome the steric hindrance around the C-I bond to facilitate efficient oxidative addition and subsequent transmetalation.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a suitable phosphine ligand is paramount. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often employed to promote the oxidative addition step and stabilize the active palladium(0) species. However, for a substrate with significant ortho-substitution, a careful balance must be struck to avoid catalyst inhibition due to excessive steric bulk.
-
Base and Solvent: The choice of base is crucial for the transmetalation step, where the boronic acid derivative transfers its organic group to the palladium center. A moderately strong base is typically required to activate the boronic acid without promoting unwanted side reactions. The solvent system must be capable of solubilizing all reaction components and facilitating the catalytic cycle.
.
Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole (Analogous System)
Due to the limited availability of specific protocols for this compound, the following procedure for the closely related 4-iodoanisole is provided as a representative example. Researchers should consider this as a starting point for optimization, potentially requiring more forcing conditions or specialized ligands for the difluorinated substrate.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodoanisole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.4) | K₂CO₃ | EtOH | 100 | >95 | [1] |
| 2 | 4-Methylphenylboronic acid | LaPO₄·Pd (5) | K₂CO₃ | H₂O | 80 | 94 | [2] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynylated aromatic compounds. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For this compound, the steric hindrance and electronic effects will again play a crucial role. A study on the closely related 2,6-diiodoanisoles demonstrated that mono-alkynylation can be achieved with high selectivity, suggesting that the steric bulk of the two ortho-substituents can effectively prevent double addition.[3]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and also to scavenge the hydrogen iodide formed during the reaction.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,6-Difluoro-4-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluoroanisole moiety, in particular, is a valuable structural motif found in numerous pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, especially for creating biaryl structures.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling protocols specifically tailored for 2,6-difluoro-4-iodoanisole, a key building block for accessing a diverse range of fluorinated biaryl compounds.[3]
Understanding the Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound in the presence of a base. The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-I bond being the most reactive among halogens, making aryl iodides excellent substrates for this reaction.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Due to the electron-withdrawing nature of the fluorine atoms, this compound is an excellent electrophile for the oxidative addition step. However, optimization of reaction conditions may be necessary for challenging coupling partners.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Acid: Aryl or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%), PdCl₂(dppf) (1-5 mol%), or other suitable Pd catalysts.
-
Base: K₂CO₃ (2.0-3.0 equiv), Cs₂CO₃ (2.0-3.0 equiv), or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1)
-
Inert Gas: Argon or Nitrogen
-
Anhydrous Solvents
-
Reagents for Work-up and Purification: Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography.
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) to the flask via a syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Optimization of Reaction Conditions: A Data-Driven Approach
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common conditions that can be screened for the coupling of this compound.
| Parameter | Conditions | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a classic, versatile catalyst. PdCl₂(dppf) is often effective for challenging couplings. Pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial for sterically hindered substrates. |
| Ligand | PPh₃, dppf, SPhos, XPhos | The choice of ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands like SPhos and XPhos can promote both oxidative addition and reductive elimination, leading to higher yields.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid. K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is a stronger base and can be effective for less reactive boronic acids. K₃PO₄ is a non-nucleophilic base that can be advantageous in certain cases. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Dioxane and toluene are common choices. DMF can be used for less soluble substrates. |
| Temperature | 80-110 °C | The reaction temperature influences the reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions like protodeboronation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture and solvents.- Increase the reaction temperature in increments. |
| Protodeboronation of Boronic Acid | - Excessively high temperature- Prolonged reaction time- Strong base | - Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure a strictly inert atmosphere.- Use a more stable catalyst or a higher ligand-to-palladium ratio. |
| Difficulty in Product Purification | - Co-elution with byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Scope and Limitations
The Suzuki-Miyaura coupling of this compound is generally applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich and electron-neutral boronic acids typically provide good to excellent yields. Electron-deficient boronic acids may require more forcing conditions or the use of specialized catalysts and ligands.
Limitations:
-
Steric Hindrance: Boronic acids with bulky ortho-substituents may couple with lower efficiency. In such cases, the use of bulky phosphine ligands is often necessary to facilitate the reaction.
-
Protodeboronation: Some heteroarylboronic acids are prone to protodeboronation under the basic reaction conditions. Careful optimization of the base and temperature is crucial for these substrates.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of valuable fluorinated biaryl compounds from this compound. A thorough understanding of the reaction mechanism and the role of each component is key to successful implementation and optimization. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this important transformation and to accelerate the development of new pharmaceuticals and advanced materials.
References
Application Notes & Protocols: Sonogashira Coupling of 2,6-Difluoro-4-iodoanisole with Terminal Alkynes
Introduction: Strategic Synthesis of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, provides a direct and efficient route to conjugated enynes and arylalkynes under relatively mild conditions.[3][4]
The products of this reaction, particularly those incorporating fluorine atoms, are of profound interest to researchers in drug discovery and materials science. The strategic introduction of fluorine into a molecule can significantly influence its physicochemical properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[5][6] The substrate at the heart of this guide, 2,6-Difluoro-4-iodoanisole , is an exemplary building block. The electron-withdrawing nature of the two fluorine atoms ortho to the methoxy group, combined with the highly reactive carbon-iodine bond, makes it a prime candidate for efficient Sonogashira coupling.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Sonogashira coupling using this compound. We will delve into the reaction mechanism, detail optimized protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Catalytic Machinery: Unraveling the Sonogashira Mechanism
The widely accepted mechanism for the Sonogashira reaction involves two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[3][8] While the mechanism is complex and contains transient intermediates, a clear understanding of these cycles is crucial for troubleshooting and optimizing the reaction.[2]
The Dual Catalytic Cycle
-
Palladium Cycle (The Main Engine):
-
Activation: The cycle typically begins with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, often by an amine or phosphine ligand in the reaction mixture.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. This is often the rate-determining step for less reactive halides, but is generally facile for aryl iodides.[7][8]
-
Transmetalation: The resulting Pd(II) complex then receives the acetylide group from the copper acetylide (generated in the copper cycle). This step, known as transmetalation, forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.[7][8]
-
Reductive Elimination: Following a cis-trans isomerization, the diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]
-
-
Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal alkyne proton.[4][8]
-
Deprotonation: The amine base in the reaction mixture then deprotonates the activated alkyne, leading to the formation of a crucial copper(I) acetylide intermediate.[7][8] This species is now primed to participate in the transmetalation step of the palladium cycle.
-
Visualizing the Mechanism
Caption: The dual catalytic cycle of the Sonogashira coupling.
The Copper-Free Variant
An important consideration is the potential for an undesired side reaction known as Glaser coupling, where the terminal alkyne undergoes oxidative homocoupling to form a diyne.[1][9] This is often promoted by the presence of the copper catalyst and oxygen. To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the palladium complex is believed to coordinate directly with the alkyne, facilitating its deprotonation by the base without a copper intermediate.[4][10]
Optimizing the Reaction: A Guide to Key Parameters
The success of the Sonogashira coupling hinges on the careful selection of several key experimental parameters. The electron-deficient nature of this compound generally favors the reaction, but optimization is key for achieving high yields and purity.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are robust, commercially available, and highly effective for aryl iodides. PdCl₂(PPh₃)₂ is often more stable and soluble than Pd(PPh₃)₄.[8] Typical loading is 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for activating the alkyne.[1] It significantly increases the reaction rate.[11] Typical loading is 1-5 mol%. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to deprotonate the alkyne and neutralize the HI formed during the reaction.[12] It can often be used as the solvent or co-solvent.[7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The choice of solvent can influence catalyst solubility and reaction rate. THF is a common starting point. For less reactive partners, a more polar aprotic solvent like DMF may be beneficial.[12][13] |
| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature.[7] Gentle heating may be required for sterically hindered alkynes to reduce reaction times. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidative Glaser homocoupling of the alkyne, especially when using a copper co-catalyst.[1] It also protects the Pd(0) catalyst from oxidation. |
Field-Proven Protocol: Synthesis of a Model Diarylalkyne
This section provides a detailed, step-by-step methodology for the coupling of this compound with a representative terminal alkyne, such as phenylacetylene.
Materials and Equipment
| Reagents | Equipment |
| This compound (1.0 eq) | Schlenk flask or round-bottom flask with septum |
| Terminal Alkyne (e.g., Phenylacetylene) (1.1-1.2 eq) | Magnetic stirrer and stir bar |
| PdCl₂(PPh₃)₂ (0.02-0.05 eq) | Syringes and needles |
| Copper(I) Iodide (CuI) (0.02-0.05 eq) | Inert gas line (Nitrogen or Argon) with bubbler |
| Diisopropylamine (DIPA) or Triethylamine (TEA) | Thin-Layer Chromatography (TLC) plate and chamber |
| Anhydrous THF (Solvent) | Rotary evaporator |
| Saturated aq. NH₄Cl, Brine | Separatory funnel |
| Anhydrous Na₂SO₄ or MgSO₄ | Glassware for column chromatography |
| Diethyl ether (Et₂O), Hexanes, Ethyl Acetate | Standard laboratory glassware |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen, add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous THF (5 mL) and diisopropylamine (3.0 mmol, 3.0 eq). Stir the solution until the aryl iodide has fully dissolved. Add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.
-
Catalyst Addition: To the stirring solution, add Copper(I) Iodide (0.025 mmol, 0.025 eq) followed by Dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 0.025 eq). The solution may change color upon catalyst addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting aryl iodide spot is consumed (typically 2-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ether.[7][14] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure coupled product.[7]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Inactive palladium catalyst.- Insufficient temperature.- Poor quality reagents. | - Use a fresh batch of catalyst.- Gently warm the reaction to 40-60 °C.[12]- Ensure all reagents are pure and solvents are anhydrous. |
| Formation of Diyne (Homocoupling) | - Presence of oxygen in the reaction flask.- Catalyst ratio favoring Glaser coupling. | - Ensure the reaction is run under a strictly inert atmosphere (degas solvent if necessary).- Consider a copper-free protocol.[1][4] |
| Low Product Yield | - Incomplete reaction.- Mechanical losses during work-up.- Side reactions (e.g., dehalogenation). | - Extend the reaction time or gently heat.- Be meticulous during extraction and purification steps.- Re-evaluate the choice of base and solvent. |
| Complex Mixture of Products | - Reaction run at too high a temperature.- Impure starting materials. | - Run the reaction at room temperature if possible.- Purify starting materials before use. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Difluoro-4-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylamines in Modern Chemistry
The synthesis of arylamines is a cornerstone of contemporary organic chemistry, particularly within the pharmaceutical and materials science sectors. These structural motifs are integral to a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]
This guide focuses on the Buchwald-Hartwig amination of 2,6-difluoro-4-iodoanisole, a substrate of particular interest due to its unique electronic and steric properties. The presence of two ortho-fluorine atoms renders the aryl iodide electron-deficient and sterically hindered, presenting a challenging yet valuable transformation for accessing highly functionalized aniline derivatives. These products are key intermediates in the development of novel therapeutics and advanced materials.
Understanding the Challenge: The Substrate's Perspective
The successful amination of this compound hinges on overcoming two primary obstacles:
-
Steric Hindrance: The two fluorine atoms flanking the iodine create a sterically congested environment around the reaction center. This can impede the approach of the palladium catalyst and the amine nucleophile, slowing down key steps in the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms activates the aryl iodide towards oxidative addition, the initial step in the catalytic cycle. However, this electronic deficiency can also impact subsequent steps, such as reductive elimination.
Addressing these challenges requires a carefully optimized catalytic system, with the choice of ligand being of paramount importance.
The Catalytic Heart: Choosing the Right Palladium and Ligand System
The efficacy of the Buchwald-Hartwig amination is critically dependent on the palladium source and, most importantly, the phosphine ligand.
Palladium Source: Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] While Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, often facilitated by the amine or phosphine ligand, Pd₂(dba)₃ is a direct source of Pd(0). For improved reproducibility and efficiency, pre-formed palladium precatalysts, where the ligand is already coordinated to the palladium center, are often preferred.[2]
The Critical Role of the Ligand: For sterically demanding and electron-deficient substrates like this compound, bulky and electron-rich biarylphosphine ligands are the key to success. These ligands promote the formation of monoligated, highly reactive palladium complexes that are crucial for efficient catalysis.
Several generations of Buchwald ligands have been developed, with each offering improved scope and activity. For this specific application, ligands such as XPhos and t-BuXPhos are highly recommended.[3]
-
Why these ligands? Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for electron-deficient aryl halides. The electron-rich nature of these phosphines enhances the rate of oxidative addition. This combination of properties makes them particularly well-suited for overcoming the challenges posed by this compound.
The Reaction Environment: Base and Solvent Selection
The Role of the Base: The base plays a crucial role in the Buchwald-Hartwig amination. It is required to deprotonate the amine, forming the more nucleophilic amide, which then displaces the halide from the palladium center. For the amination of aryl iodides, strong, non-nucleophilic bases are typically employed.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly when paired with highly active ligand systems.[2]
Solvent Considerations: The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Typical Solvents: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally preferred. These solvents are compatible with the strong bases used and effectively solvate the organometallic intermediates in the catalytic cycle.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination with Primary and Secondary Amines
This protocol is a robust starting point for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or vial under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and NaOt-Bu (e.g., 1.4 eq).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous toluene or dioxane (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide).
-
Add the amine (1.1 eq) via syringe.
-
Seal the reaction vessel and heat with vigorous stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Pre-catalyst for Enhanced Reproducibility
The use of a pre-formed palladium pre-catalyst can often lead to more consistent results and may allow for lower catalyst loadings.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
XPhos Pd G3 (a commercially available pre-catalyst) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or vial under an inert atmosphere, add this compound (1.0 eq), XPhos Pd G3 (e.g., 0.015 eq), and LHMDS (e.g., 1.5 eq).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous THF (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide).
-
Add the amine (1.2 eq) via syringe.
-
Seal the reaction vessel and heat with vigorous stirring at a temperature between 60-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts (e.g., XPhos Pd G3) | Provides the active Pd(0) catalyst. Pre-catalysts offer improved reproducibility.[2] |
| Ligand | XPhos, t-BuXPhos | Bulky, electron-rich ligands are essential for coupling sterically hindered and electron-deficient aryl halides.[3] |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required for amine deprotonation. Weaker bases can be used with highly active catalysts.[2] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are compatible with the reagents and effectively solvate catalytic intermediates. |
| Temperature | 60 - 110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the air-sensitive Pd(0) catalyst from oxidation. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts (replacement of iodine with hydrogen) can sometimes be observed. This may be minimized by careful selection of the ligand and base.
-
Amine Scope: The optimal conditions may vary for different amines. For less reactive amines, higher temperatures and longer reaction times may be necessary. For highly functionalized amines, a milder base like Cs₂CO₃ may be preferable to avoid side reactions.
-
Aryl Iodide Reactivity: While aryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step, the resulting palladium-iodide species can sometimes form inactive bridged dimers. The use of bulky monodentate ligands helps to mitigate this issue.[1]
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex arylamines. By understanding the inherent challenges of this substrate and employing a well-chosen catalytic system, particularly with bulky and electron-rich biarylphosphine ligands like XPhos, researchers can achieve high yields and access a diverse range of important molecular scaffolds. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful C-N bond-forming reaction in research and development.
References
"2,6-Difluoro-4-iodoanisole" Heck coupling reaction parameters
An Application Guide to the Heck Coupling of 2,6-Difluoro-4-iodoanisole: Parameters, Protocols, and Mechanistic Insights
For researchers, synthetic chemists, and professionals in drug development, the palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1][2] This guide provides a detailed exploration of the reaction parameters and a practical protocol for the Heck coupling of this compound, a substrate of interest due to the prevalence of fluorinated aryl moieties in pharmaceuticals and advanced materials. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][3] The process operates through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The catalytic cycle involves several key steps:
-
Catalyst Activation: A Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the trend I > OTf > Br >> Cl for the halide leaving group.[2][5]
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[2][3][6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step typically proceeds with syn stereochemistry.[2][6]
-
Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated hydridopalladium species (HPdX), regenerating the Pd(0) catalyst to re-enter the cycle.[5]
Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.
Critical Parameters for Coupling with this compound
The electronic properties and steric profile of this compound demand careful consideration of each reaction component. The aryl iodide bond provides high reactivity for the initial oxidative addition step.[5] However, the methoxy group makes the ring electron-rich, and the two ortho-fluorine atoms introduce significant steric hindrance, which can influence catalyst and ligand choice.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively, that reliably generate the active Pd(0) species in situ.[2][7] Catalyst loading is typically low (0.5-5 mol%). |
| Ligand | Bulky, electron-rich phosphines (e.g., P(tBu)₃, XPhos) or N-Heterocyclic Carbenes (NHCs). | Electron-rich ligands enhance the rate of oxidative addition for electron-rich aryl halides and stabilize the Pd(0) center, preventing decomposition into palladium black.[8][9] Bulky ligands can also promote the reductive elimination step. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Triethylamine (Et₃N) | An appropriate base is crucial for regenerating the catalyst.[5][10] Inorganic bases are often preferred for their higher thermal stability and lower tendency to cause side reactions compared to some amine bases. |
| Solvent | Polar Aprotic: DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents effectively dissolve the reactants and catalyst complex and are stable at the required reaction temperatures.[7][10] Crucially, the solvent must be rigorously deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[2] |
| Alkene Partner | Acrylates, Styrenes, Terminal Alkenes | Electron-deficient alkenes (like acrylates) generally exhibit higher reactivity.[2] The reaction is stereospecific, typically yielding the trans (E) isomer as the major product.[11] |
| Temperature | 80 - 140 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for challenging substrates. The optimal temperature must be determined empirically.[7][10] |
| Additive | Tetrabutylammonium bromide (TBAB) | While not always necessary, TBAB can act as a phase-transfer catalyst and has been shown to stabilize the palladium catalyst, enhancing reaction rates and yields in certain systems.[8][12] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Heck coupling of this compound with a generic alkene partner, such as ethyl acrylate. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques to prevent catalyst deactivation.
Reagents and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask with condenser |
| Alkene (e.g., ethyl acrylate) | Magnetic stirrer with hotplate |
| Palladium(II) acetate (Pd(OAc)₂) | Inert gas line (N₂ or Ar) with manifold |
| Phosphine Ligand (e.g., XPhos) | Syringes and needles |
| Base (e.g., K₂CO₃) | Septa |
| Anhydrous, deoxygenated solvent (e.g., DMAc) | TLC plates and chamber |
| Diethyl ether, Ethyl acetate, Hexane | Rotary evaporator |
| Saturated aq. NH₄Cl, Brine | Glassware for extraction |
| MgSO₄ or Na₂SO₄ (drying agent) | Silica gel for column chromatography |
| Celite |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and the phosphine ligand (0.04 eq, 4 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuating under vacuum and backfilling with nitrogen or argon gas.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated DMAc (to achieve a concentration of ~0.2 M) followed by the alkene partner (e.g., ethyl acrylate, 1.5 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Catalyst Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark mixture with ethyl acetate or diethyl ether and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.[2]
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd(0)).- Insufficient temperature.- Inappropriate base or solvent. | - Ensure rigorous deoxygenation of solvent and inert atmosphere.- Increase reaction temperature in 10-20 °C increments.- Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., NMP). |
| Formation of Palladium Black | - Catalyst decomposition due to high temperature or oxygen exposure.- Insufficient ligand to stabilize Pd(0). | - Lower the reaction temperature.- Improve inert atmosphere technique.[9]- Increase ligand loading (e.g., from L:Pd ratio of 2:1 to 4:1). |
| Double Bond Isomerization | - Reversible β-hydride elimination and re-addition of the palladium-hydride species. | - The addition of silver salts (e.g., Ag₂CO₃) can promote a cationic pathway that accelerates reductive elimination, minimizing the lifetime of the species responsible for isomerization.[9] |
| Homocoupling of Aryl Iodide | - Side reaction pathway, sometimes promoted by specific catalyst/ligand combinations. | - Screen different ligands. Bulky biaryl phosphine ligands often suppress this side reaction.- Adjust reaction temperature. |
Conclusion
The Heck coupling of this compound is a highly effective transformation that benefits from a systematic approach to parameter optimization. The high reactivity of the C-I bond is advantageous, but the substrate's electron-rich and sterically hindered nature necessitates the use of robust catalytic systems, typically involving bulky, electron-donating ligands. By carefully controlling the reaction atmosphere, temperature, and choice of reagents as detailed in this guide, researchers can achieve high yields of the desired substituted alkene products, paving the way for their application in pharmaceutical and materials science discovery.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
"2,6-Difluoro-4-iodoanisole" Stille coupling with organotin reagents
An Application Guide to the Stille Coupling of 2,6-Difluoro-4-iodoanisole with Organotin Reagents
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic implementation of the Stille cross-coupling reaction using this compound. This versatile building block is of significant interest due to the prevalence of polyfluorinated aryl ethers in modern pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.
The Stille reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its enduring appeal in complex molecule synthesis stems from the use of air- and moisture-stable organostannane reagents and its remarkable tolerance for a wide array of functional groups.[1][2][3][4] This guide delves into the reaction's mechanistic underpinnings, provides field-tested protocols, and discusses optimization strategies to empower researchers to effectively utilize this critical transformation.
The Catalytic Cycle: A Mechanistic Perspective
The efficacy of the Stille coupling hinges on a well-understood palladium-based catalytic cycle. The reaction between an organohalide (in this case, this compound) and an organostannane is not spontaneous; it requires a Pd(0) catalyst to proceed. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]
-
Oxidative Addition : The cycle initiates with the reaction of the active 14-electron Pd(0) catalyst with this compound. The palladium center inserts into the carbon-iodine bond, which is significantly weaker and more reactive than the adjacent C-F or C-O bonds. This highly selective step forms a 16-electron square planar Pd(II) intermediate.[5][6]
-
Transmetalation : This step involves the transfer of an organic group (R¹) from the organotin reagent to the palladium(II) complex, with the concurrent displacement of the halide. This is frequently the rate-determining step of the entire cycle.[5][7] The organostannane coordinates to the palladium center, forming a transient, higher-coordinate species from which the tin halide is eliminated, leaving the new organic group (R¹) attached to the palladium. The choice of non-transferable groups on the tin atom (typically butyl) is critical, as their slow migration rate ensures the desired R¹ group is transferred selectively.[1]
-
Reductive Elimination : In the final step, the two organic fragments—the 2,6-difluoro-4-methoxyphenyl group and the newly transferred R¹ group—are coupled together, forming the desired C-C bond. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Coupling with an Aryl Stannane (Tributyl(furan-2-yl)stannane)
This protocol details the synthesis of 2-(2,6-difluoro-4-methoxyphenyl)furan, a common scaffold in medicinal chemistry.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Tributyl(furan-2-yl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture for 5 minutes until the solids dissolve. Add tributyl(furan-2-yl)stannane dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for 2 hours. This step is crucial for precipitating tin byproducts as insoluble organotin fluorides.[8][9]
-
Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Coupling with a Vinyl Stannane (Tributyl(vinyl)stannane)
This protocol outlines the synthesis of 1,3-difluoro-5-methoxy-2-vinylbenzene, providing access to styrenic derivatives for polymerization or further functionalization.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)
-
Triphenylarsine (AsPh₃) (0.06 equiv, 6 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
All other work-up reagents are as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ and AsPh₃.
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and stir for 10 minutes to allow for catalyst pre-formation. Add this compound, followed by the dropwise addition of tributyl(vinyl)stannane.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress until completion (typically 4-12 hours).
-
Work-up and Purification: Follow the identical work-up and purification steps as outlined in Protocol 1.
Data Summary and Optimization Strategies
The success of a Stille coupling is highly dependent on the chosen reaction parameters. The following table provides starting conditions for various organotin partners.
| Organotin Reagent (R-SnBu₃) | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | >85 |
| Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ (3) | - | DMF | 90 | 10 | >90 |
| Tributyl(thiophen-2-yl)stannane | Pd₂(dba)₃ (1.5) | P(2-furyl)₃ (6) | Dioxane | 100 | 8 | >90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | THF | 66 | 6 | >95 |
| (Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (4) | - | DMF | 100 | 18 | >70 |
| Tributyl(ethynyl)stannane | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | DMF | 80 | 8 | >75 |
Estimated yields are based on typical outcomes for similar Stille coupling reactions and may vary.
Key Optimization Insights:
-
Catalyst & Ligand: While Pd(PPh₃)₄ is a reliable choice, a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specific ligand often provides superior results.[5][10] Electron-rich, bulky phosphine ligands or triphenylarsine (AsPh₃) can accelerate the reductive elimination step.[6]
-
Solvents: Polar aprotic solvents like DMF, THF, and dioxane are commonly used.[9][10] The choice can influence reaction rates and solubility of reagents.
-
Additives: The addition of a copper(I) salt, such as CuI, can dramatically accelerate the rate-limiting transmetalation step, particularly for less reactive organostannanes.[3][6][11] Fluoride additives (e.g., CsF, Bu₄NF) can form hypervalent tin species, which are more reactive in the transmetalation step.[6][10]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature. | Ensure anhydrous/oxygen-free conditions. Use fresh catalyst. Incrementally increase temperature.[9] |
| Homocoupling of Stannane | Presence of oxygen; catalyst decomposition. | Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure.[9] |
| Stannane Decomposition | Substrate contains acidic protons. | Consider using a non-protic solvent or adding a mild, non-nucleophilic base. |
| Difficulty Removing Tin | Incomplete precipitation during KF work-up. | Increase the stirring time with aqueous KF to >2 hours. Use a larger volume of KF solution.[9] |
Applications in Drug Discovery and Materials Science
The products derived from the Stille coupling of this compound are of immense value. The resulting polyfluorinated biaryl and vinyl-aryl structures are considered "privileged scaffolds" in medicinal chemistry.[12][13]
-
Kinase Inhibitors: The 2,4,6-trisubstituted aromatic core is a common feature in many kinase inhibitors designed for oncology.[14][15] The fluorine atoms can form critical hydrogen bonds or other interactions in the ATP-binding pocket of kinases, while the methoxy group can be a key pharmacophoric element or a handle for further derivatization.
-
Metabolic Stability: The introduction of fluorine atoms ortho to the newly formed C-C bond can sterically shield it from metabolic degradation (e.g., CYP450-mediated oxidation), thereby improving the pharmacokinetic profile of a drug candidate.[16]
-
Advanced Materials: The unique electronic properties conferred by the fluoro- and methoxy-substituents make these structures attractive building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.
By providing a reliable and versatile method for constructing these valuable molecular frameworks, the Stille coupling of this compound remains a cornerstone reaction for innovation in both pharmaceutical and materials research.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Organotin Reagents [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
Application Note: Strategic Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling Using 2,6-Difluoro-4-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative for Fluorinated Biaryls in Modern Chemistry
The biaryl motif is a cornerstone in medicinal chemistry and materials science, but its properties can be dramatically enhanced through strategic fluorination. The introduction of fluorine atoms into drug candidates can profoundly influence molecular conformation, pKa, metabolic stability, and membrane permeability.[1][2][3] These modifications often lead to improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and greater resistance to metabolic degradation by enzymes like cytochrome P450.[4][5][6] Specifically, blocking sites of metabolic oxidation is a primary reason for incorporating fluorine onto aromatic rings.[5] This has made fluorinated biaryls highly sought-after structures in the development of novel therapeutics and advanced organic materials.
This application note details the use of 2,6-Difluoro-4-iodoanisole as a key building block for the efficient synthesis of ortho-difluorinated biaryl compounds. The presence of two fluorine atoms ortho to the coupling site provides unique steric and electronic properties that can stabilize bioactive conformations and improve drug potency.[4] The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, ensuring high reactivity and broad applicability.
The Synthetic Engine: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds, particularly for creating biaryl systems.[7][8] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse coupling partners.[8][9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2',6'-Difluoro-4-methoxy-1,1'-biphenyl
This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid. It is designed to be a self-validating system with clear steps and checkpoints.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| This compound | C₇H₅F₂IO | 282.01 | 1.0 | 282 mg | Store under inert gas. |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 | 182 mg | Can be hygroscopic; store in a desiccator. |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 (3 mol%) | 35 mg | Air-sensitive; handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 637 mg | Anhydrous grade is preferred. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | Anhydrous, degassed solvent is critical. |
| Deionized Water | H₂O | 18.02 | - | 2 mL | Must be degassed. |
Experimental Workflow
Caption: Overall experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (282 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with septa, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing (Critical Step): Sparge the reaction mixture with a gentle stream of argon gas through a needle submerged in the liquid for 15-20 minutes.
-
Expertise Note: Thorough degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to low yields or reaction failure.
-
-
Catalyst Addition: Under a positive flow of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will typically turn a brighter yellow or orange color.
-
Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the iodoanisole starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Trustworthiness Note: The brine wash helps to remove residual water and inorganic salts from the organic phase, which is important for obtaining a clean product after solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to elute the pure product.
Expected Outcome & Characterization
The expected product is 2',6'-Difluoro-4-methoxy-1,1'-biphenyl . The yield should be in the range of 75-90% for this specific coupling. The pure product is typically a white to off-white solid.
-
¹H NMR: Expect characteristic signals for the aromatic protons. The protons on the difluorinated ring will show coupling to fluorine.
-
¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms.
-
¹³C NMR: Expect signals for all unique carbons. The carbons directly bonded to fluorine will appear as doublets with a large C-F coupling constant (J_CF).
-
LC-MS: A peak corresponding to the mass of the product [M+H]⁺ or [M+Na]⁺ should be observed.
Substrate Scope and Versatility
The protocol is robust and can be applied to a variety of aryl- and heteroarylboronic acids. The table below summarizes representative outcomes, demonstrating the method's tolerance for different electronic properties on the coupling partner.
| Entry | Boronic Acid Partner | Product Structure | Typical Yield (%) | Notes |
| 1 | Phenylboronic acid | 2',6'-Difluoro-4'-methoxy-1,1'-biphenyl | 88 | Electron-neutral coupling. |
| 2 | 4-Acetylphenylboronic acid | 1-(2',6'-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | 81 | Tolerates electron-withdrawing ketone group. |
| 3 | 3,5-Dimethylphenylboronic acid | 2',6'-Difluoro-3,5,4'-trimethoxy-1,1'-biphenyl | 91 | Electron-donating groups lead to high yields. |
| 4 | Thiophene-3-boronic acid | 3-(2,6-Difluoro-4-methoxyphenyl)thiophene | 76 | Applicable to heteroaromatic systems. |
Conclusion
This compound is an exceptionally useful and highly reactive building block for accessing medicinally relevant fluorinated biaryl scaffolds. The Suzuki-Miyaura cross-coupling protocol detailed here is reliable, high-yielding, and tolerant of diverse functionalities, making it a powerful tool for drug discovery and materials science professionals. The strategic placement of the ortho-difluoro and para-methoxy groups provides a synthetic handle for creating complex molecules with finely tuned physicochemical and biological properties.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,6-Difluoro-4-iodoanisole as a Strategic Precursor in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,6-difluoro-4-iodoanisole, a pivotal building block in contemporary medicinal chemistry. We delve into its critical role in the synthesis of complex pharmaceutical intermediates, with a specific focus on its application in prevalent cross-coupling reactions. This document furnishes detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, underscoring the rationale behind experimental parameters to ensure optimal yields and reproducibility. It is designed to be an essential resource for researchers, scientists, and professionals in drug development aiming to harness the distinct reactivity of this versatile precursor.
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established and powerful strategy in pharmaceutical design.[1][2][3] Fluorine's unique properties, such as its small size and high electronegativity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][4] The 2,6-difluorophenyl moiety is a particularly privileged scaffold present in a multitude of approved drugs. This compound serves as a highly effective and versatile precursor for introducing this key structural motif. Its chemical architecture, featuring two fluorine atoms ortho to a methoxy group and a para-iodide, provides an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The iodine atom acts as a reactive site for transition-metal-catalyzed cross-coupling, while the fluorine atoms modulate the reactivity of the aromatic ring and impart advantageous characteristics to the final pharmaceutical compounds.[3]
Physicochemical Properties of this compound
A fundamental understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol |
| Appearance | Solid |
| CAS Number | 886762-68-1 |
Core Applications in Cross-Coupling Reactions
This compound is extensively used in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbon-iodine bond towards the palladium catalyst, often permitting milder reaction conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a fundamental transformation in modern organic synthesis, enabling the creation of biaryl structures. With this compound, this reaction offers a direct pathway to 4-aryl-2,6-difluoroanisole derivatives, which are crucial intermediates for a range of therapeutic agents.
Rationale: This protocol employs a standard palladium catalyst and phosphine ligand combination. The choice of a carbonate base is critical for the transmetalation step, and a toluene/water solvent system ensures the solubility of both organic and inorganic reagents.
Step-by-Step Methodology:
-
In a dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Heat the mixture (typically 80-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.[5]
-
Upon completion, cool the reaction, and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Crafting Aryl Alkynes
The Sonogashira coupling is a highly effective method for synthesizing aryl alkynes.[6] These compounds are valuable precursors for many heterocyclic structures and are core components of some active pharmaceutical ingredients. This reaction is characterized by the use of a copper co-catalyst.[6][7]
Rationale: This protocol utilizes a palladium-phosphine complex with a copper(I) salt to couple the aryl iodide with a terminal alkyne. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as a solvent.[8]
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed amine solvent (e.g., triethylamine).
-
Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) and stir at room temperature.[8]
-
Monitor the reaction by TLC or GC-MS.
-
If a silyl-protected alkyne was used, perform a deprotection step (e.g., with a fluoride source or a base like K₂CO₃ in methanol).[9]
-
After completion and deprotection, perform a suitable work-up and purify by column chromatography.
Experimental Workflow for Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction facilitates the coupling of this compound with a broad spectrum of amines.
Rationale: This reaction typically requires a palladium catalyst paired with a specialized bulky phosphine ligand (e.g., XPhos, JohnPhos) that is highly efficient for C-N bond formation.[12][13] A strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine.[14]
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add the this compound (1.0 eq).
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.2 eq).
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) for several hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic phase, concentrate, and purify by column chromatography.
Conceptual Diagram of Precursor Utility
Caption: Role of this compound in Synthesizing Pharmaceutical Intermediates.
Characterization of Products
Confirmation of the successful synthesis of the desired intermediates is typically achieved through standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for verifying the structure of the fluorinated products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while LC-MS is crucial for monitoring reaction progress and assessing purity.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For comprehensive safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound stands out as a potent and versatile precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its reliable reactivity in key cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination makes it an essential tool for medicinal chemists. The protocols and insights presented in this application note aim to enable the efficient and successful application of this important building block in drug discovery and development endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemxyne.com [chemxyne.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions of 2,6-Difluoro-4-iodoanisole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,6-Difluoro-4-iodoanisole
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound is a prime example of a highly versatile and strategically functionalized aryl halide. Its utility stems from a unique combination of structural features:
-
Orthogonal Reactivity: The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, exhibiting a reactivity order of I > Br > Cl >> F.[1] This allows for selective functionalization at the C4 position while preserving the robust C-F bonds for later-stage manipulation or as permanent structural elements.
-
Electronic Tuning: The two ortho-fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the reactivity of the C-I bond. This fluorination is a common motif in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
-
Steric Influence: The fluorine atoms also provide significant steric hindrance around the adjacent C-I bond. This steric crowding is a critical factor in selecting the appropriate palladium catalyst system, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle.[2]
-
The Methoxy Group: The para-methoxy group is electron-donating, electronically opposing the fluorine atoms and modulating the overall properties of the molecule.
This guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed reactions involving this compound, offering insights into mechanistic considerations and practical execution for research and development professionals.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and aryl-vinyl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[3][4]
Mechanistic Overview & Causality
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[4] The choice of ligand is critical when working with a sterically hindered substrate like this compound. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective.[5] These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the rate-determining oxidative addition step. The ligand's bulk also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 284 mg).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary: Typical Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Arylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | 85-95 |
| Heteroarylboronic Acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 70-90 |
| Vinylboronic Ester | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 8 | 80-92 |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[1] This transformation is fundamental in the synthesis of conjugated materials, pharmaceuticals, and natural products. It typically employs a dual catalytic system of palladium and a copper(I) salt.[6]
Mechanistic Overview & Causality
The reaction involves two interconnected catalytic cycles.[6] The palladium cycle mirrors that of other cross-couplings. The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper cycle involves the base-assisted formation of a copper(I) acetylide species, which is the active nucleophile that engages with the Pd(II)-aryl complex. The steric hindrance of this compound again favors bulky phosphine ligands. The choice of base (typically an amine like triethylamine or diisopropylamine) is also critical, as it serves both to deprotonate the alkyne and act as a solvent.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 284 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Reagent Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 8-12 hours. The formation of a triethylammonium iodide precipitate is typically observed. Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure alkynylated product.
Data Summary: Typical Sonogashira Conditions
| Alkyne Type | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Alkyne | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N (2) | THF | 25 (RT) | 8-12 | 80-95 |
| Alkyl Alkyne | Pd(PPh₃)₄ (2) / CuI (4) | DIPA (2) | Toluene | 50 | 12 | 75-90 |
| Silyl Alkyne | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 85-98 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[7][8] This reaction is of immense importance in drug discovery, as the aniline motif is a privileged structure in countless pharmaceutical agents.
Mechanistic Overview & Causality
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of base is critical and must be strong enough to deprotonate the amine-Pd complex but not so strong as to cause unwanted side reactions.[9] Sodium tert-butoxide (NaOt-Bu) is a common choice for many amine couplings. The sterically demanding nature of this compound and many amine coupling partners necessitates the use of highly specialized, bulky biarylphosphine ligands like RuPhos or BrettPhos to achieve high yields.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), RuPhos (0.03 mmol, 14 mg), and NaOt-Bu (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 284 mg).
-
Solvent and Nucleophile: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL) under an inert atmosphere.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the eluent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Typical Buchwald-Hartwig Conditions
| Amine Type | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Secondary Cyclic | Pd₂(dba)₃ (1.5) / RuPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 16-24 | 88-96 |
| Primary Alkyl | Pd(OAc)₂ (2) / BrettPhos (4) | LHMDS (1.5) | THF | 70 | 12 | 75-85 |
| Aniline | Pd-G3-XPhos precat. (2) | K₂CO₃ (2) | t-AmylOH | 110 | 18 | 80-92 |
Heck Reaction: Aryl-Alkene Coupling
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically leading to a substituted alkene product.[10][11] It is a powerful tool for the vinylation of aromatic rings and for constructing complex carbon skeletons.
Mechanistic Overview & Causality
The canonical Heck mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion (or carbopalladation) of the alkene into the Pd-aryl bond.[12] The final step is a β-hydride elimination, which releases the alkene product and forms a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst.[12] For this compound, the regioselectivity of alkene insertion is generally controlled by sterics, with the aryl group adding to the less substituted carbon of the alkene. The reaction often requires higher temperatures compared to Suzuki or Sonogashira couplings.
Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol, 284 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and P(o-tol)₃ (0.02 mmol, 6.1 mg).
-
Solvent and Reagents: Add anhydrous DMF (4 mL), triethylamine (1.5 mmol, 0.21 mL), and n-butyl acrylate (1.3 mmol, 0.19 mL).
-
Reaction Execution: Seal the vessel tightly and heat to 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether (25 mL). Wash the solution with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the trans-alkene product.
Data Summary: Typical Heck Conditions
| Alkene Type | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 | 24 | 70-85 |
| Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 65-80 |
| Allylic Alcohol | PdCl₂(MeCN)₂ (5) | Ag₂CO₃ (1.5) | Dioxane | 110 | 24 | 60-75 |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Role of 2,6-Difluoro-4-iodoanisole in Modern Agrochemical Synthesis
Introduction: The Fluorine Advantage in Crop Protection
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages to active ingredients. These include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and altered electronic properties that can lead to stronger binding with target proteins.[1][3][4] This has led to a remarkable rise in the number of high-performance, fluorine-containing pesticides and herbicides launched in the last decade.[5][6]
Within the vast toolkit of fluorinated building blocks, 2,6-Difluoro-4-iodoanisole has emerged as a particularly versatile and powerful intermediate. Its structure is strategically designed for synthetic utility:
-
Activated Reaction Site: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the 4-position.[7][8]
-
Modulating Fluorine Atoms: The two fluorine atoms ortho to the methoxy group significantly influence the electronic nature of the aromatic ring, which can fine-tune the biological activity and physicochemical properties of the final agrochemical product.
-
Methoxy Group Influence: The electron-donating methoxy group can further modulate the reactivity of the ring system.
This guide provides an in-depth exploration of this compound as a key reagent, offering detailed protocols for its application in cornerstone cross-coupling reactions and explaining the mechanistic principles that ensure synthetic success.
Reagent Profile and Safety Protocols
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol |
| Appearance | Off-white to light brown solid/powder |
| CAS Number | 220353-18-4 (Illustrative, similar structures exist) |
Mandatory Safety and Handling Procedures
This compound and related haloanisoles require careful handling to minimize risk to researchers. The following protocols are based on established safety data sheets for structurally related compounds.[9][10][11]
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9][10]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[10]
-
Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.[9]
2. Engineering Controls & Handling:
-
Ventilation: All work should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Safe Handling: Avoid formation of dust and aerosols. Do not breathe dust. Do not ingest. Avoid contact with skin, eyes, and clothing.[9][10] After handling, wash hands thoroughly with soap and water.[11]
3. First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
4. Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The key to its predictable reactivity is the significant difference in bond dissociation energies for C-I vs. C-F, which allows for selective activation of the C-I bond. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center, a process that occurs much more readily at the C-I bond.[7][8]
A. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds, particularly for linking aromatic rings. This reaction is fundamental in synthesizing agrochemicals where a biaryl or aryl-heteroaryl core structure is required for biological activity.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
This protocol describes a general method for the selective coupling at the C-4 position of this compound.[8][12][13]
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Electrophile | 1.0 | The limiting reagent. |
| Aryl/Heteroarylboronic Acid | Nucleophile | 1.2 - 1.5 | A slight excess ensures complete reaction. |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ or PdCl₂(dppf) are common.[8] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[8] |
| Solvent | Reaction Medium | - | Degassed Dioxane/H₂O or Toluene/H₂O (4:1).[8] |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[13]
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-90 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[8][13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[8]
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This transformation is critical for accessing arylalkyne substructures, which serve as versatile handles for further functionalization or as integral parts of the final bioactive agrochemical. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[14][15]
Caption: Workflow for the Sonogashira cross-coupling reaction.
This protocol provides a reliable method for the coupling of this compound with various terminal alkynes.[15][16]
Table 3: Reagents for Sonogashira Coupling
| Reagent | Purpose | Typical Amount | Notes |
| This compound | Electrophile | 1.0 equiv. | The limiting reagent. |
| Terminal Alkyne | Nucleophile | 1.1 - 1.2 equiv. | A small excess is used. |
| Pd Catalyst | Primary Catalyst | 2-5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common. |
| Copper(I) Iodide (CuI) | Co-catalyst | 5-10 mol% | Crucial for facilitating the catalytic cycle.[14] |
| Base/Solvent | Base and Medium | - | Anhydrous, degassed amine like Et₃N or DIPA, often with a co-solvent like THF or DMF.[16] |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., triethylamine). Stir for 5 minutes. To this solution, add this compound (1.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.1 equiv.).[16]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction is typically complete within 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired arylalkyne.
Conclusion
This compound stands out as a high-value, versatile building block for the synthesis of advanced agrochemicals. Its well-defined reactivity, centered on the selective palladium-catalyzed functionalization of its carbon-iodine bond, provides a reliable and robust platform for constructing complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings offer researchers reproducible methods to access novel fluorinated compounds. By leveraging the unique electronic contributions of the difluoroanisole core, scientists can continue to innovate and develop next-generation crop protection agents with improved efficacy, stability, and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sodiumiodide.net [sodiumiodide.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2,6-Difluoro-4-iodoanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for optimizing the Suzuki-Miyaura cross-coupling of 2,6-Difluoro-4-iodoanisole. This substrate, while valuable, presents unique challenges due to its electronic properties and steric hindrance. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the Suzuki coupling of this compound, providing a strong starting point for reaction setup and optimization.
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: Due to the steric hindrance from the ortho-fluorine atoms and the electron-donating nature of the methoxy group, specific conditions are recommended to ensure efficient coupling. A robust starting point involves using a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand.
-
Rationale: The aryl iodide bond is highly reactive towards oxidative addition, the first step in the catalytic cycle.[1] However, the steric bulk and electron-rich nature of the anisole ring can make subsequent steps, like reductive elimination, more challenging. Bulky, electron-rich ligands accelerate the reductive elimination step and stabilize the active Pd(0) catalyst.[2][3]
Table 1: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The iodide is the most reactive halide for oxidative addition.[1] |
| Boronic Acid/Ester | 1.2–1.5 equiv | A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.[2] |
| Palladium Pre-catalyst | XPhos-Pd-G3 (1-2 mol%) or Pd₂(dba)₃ (1 mol%) | Pre-catalysts like XPhos-Pd-G3 are air- and moisture-stable and efficiently generate the active Pd(0) species.[2] Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | XPhos (2-4 mol%) or SPhos (2-4 mol%) | These are bulky, electron-rich Buchwald phosphine ligands that promote the coupling of sterically hindered substrates.[4][5][6] |
| Base | K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often a good choice in a variety of solvents.[4] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) | A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[4][7] |
| Temperature | 80–110 °C | Elevated temperatures are often required to overcome the activation energy for sterically hindered substrates.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | It is critical to exclude oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.[4] |
Q2: Why is the choice of a bulky, electron-rich ligand like XPhos so critical for this specific substrate?
A2: The choice of ligand is arguably the most critical parameter for a successful reaction with a sterically hindered substrate like this compound.
-
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) often fail with this substrate class. The two ortho-fluorine atoms create significant steric clash around the palladium center after oxidative addition. Bulky ligands like XPhos or SPhos are necessary to promote the final, product-forming reductive elimination step.[5][9][10] The steric bulk of the ligand forces the two organic groups on the palladium into a conformation that facilitates C-C bond formation.
-
Trustworthiness: Furthermore, these ligands are highly electron-donating. This increases the electron density on the palladium center, which also accelerates the rate of reductive elimination.[3] The combination of steric bulk and electron-donating properties makes these ligands uniquely suited for challenging couplings.[6][11]
Part 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or is giving a very low yield of the desired biaryl product. What are the likely causes and how can I fix it?
A: Potential Causes & Solutions
-
Inactive Catalyst: Oxygen is a primary culprit for catalyst deactivation. The phosphine ligands are easily oxidized, and the Pd(0) catalyst can precipitate as palladium black.[4]
-
Solution: Ensure your solvent is rigorously degassed before use. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[4] Always maintain a positive pressure of an inert gas throughout the reaction setup and duration. Use a fresh, reliable source of palladium catalyst and ligand.
-
-
Ineffective Base/Solvent Combination: The base is crucial for the transmetalation step, but its effectiveness is highly dependent on its solubility in the reaction medium.[12] If the base is not sufficiently soluble, the reaction will not proceed efficiently.
-
Solution: Screen different bases. While K₃PO₄ is a good starting point, Cs₂CO₃ is more soluble in many organic solvents and can be more effective.[4] Ensure your solvent system is appropriate. A mixture of an organic solvent (like dioxane, THF, or toluene) with water often improves the solubility of the inorganic base and facilitates the reaction.[4][7]
-
-
Sub-optimal Temperature: Sterically hindered couplings often have a higher activation energy.
-
Solution: If the reaction is sluggish at 80 °C, try increasing the temperature to 100-110 °C. Monitor the reaction for any signs of decomposition.
-
Problem 2: Significant Protodeiodination of Starting Material
Q: I am observing a significant amount of 2,6-difluoroanisole as a byproduct, indicating my starting material is losing its iodine atom. Why is this happening and what can I do to prevent it?
A: Potential Causes & Solutions
Protodeiodination (or dehalogenation) is a common side reaction where the aryl halide is reduced to the corresponding arene.
-
Source of Protons: Trace amounts of water or other protic sources in the reaction can lead to this side reaction. This is often exacerbated by certain bases or reaction conditions.
-
Solution 1 (Change the Base): Some bases can promote this side reaction more than others. Switching to a milder base like potassium fluoride (KF) or using a non-aqueous base in an anhydrous solvent system might be beneficial.
-
Solution 2 (Optimize Catalyst System): An inefficient catalyst that is slow to enter the catalytic cycle can lead to side reactions. Using a highly active pre-catalyst like those from the Buchwald or Cazin groups can favor the desired cross-coupling pathway over the dehalogenation pathway.[13]
-
Problem 3: Homocoupling of the Boronic Acid/Ester
Q: My main impurity is the homocoupled product of my boronic acid coupling partner. How can I minimize this side reaction?
A: Potential Causes & Solutions
The homocoupling of boronic acids to form a symmetrical biaryl is another common side reaction, often driven by the presence of oxygen.
-
Oxygen Contamination: As with catalyst deactivation, oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous degassing of all solvents and reagents is the most effective solution.[2] Ensure the reaction is maintained under a strict inert atmosphere from start to finish.
-
-
High Catalyst Loading or Temperature: In some cases, excessive catalyst loading or very high temperatures can increase the rate of homocoupling.
-
Solution: Once you have an effective catalyst system, try to reduce the catalyst loading to the minimum required for an efficient reaction (e.g., 0.5-1.0 mol%). Avoid unnecessarily high temperatures if the reaction proceeds well at a lower temperature.
-
Part 3: Experimental Protocols & Visualizations
General Protocol for Suzuki Coupling of this compound
This protocol provides a reliable starting point for your experiments.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of aryl iodide). Bubble argon through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst and ligand if not using a pre-catalyst. Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.2 mol%) to the reaction mixture via syringe. If using a pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), add it directly as a solid under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction progress should be monitored by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 2,6-Difluoro-4-iodoanisole
Introduction: 2,6-Difluoro-4-iodoanisole is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties. The ortho-difluoro substitution creates a sterically hindered and electron-deficient aromatic ring, which presents both opportunities and challenges in transition-metal-catalyzed cross-coupling reactions. While the carbon-iodine bond is readily activated, the substrate's nature can often lead to specific side reactions and byproduct formation. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help researchers, scientists, and drug development professionals navigate these challenges, optimize reaction outcomes, and ensure the integrity of their synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions involving this compound. We delve into the mechanistic origins of these problems and provide actionable, field-proven solutions.
FAQ 1: Formation of Homocoupled Dimer
Question: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting material (likely 2,2',6,6'-tetrafluoro-4,4'-diiodo-biphenyl-3,3'-dimethoxy ether). What's causing this homocoupling, and how can I prevent it?
Answer: The formation of a homocoupled dimer from your aryl iodide is a classic and often frustrating side reaction in many palladium-catalyzed cross-couplings.[1] This byproduct arises primarily from two potential mechanistic pathways branching from the main catalytic cycle:
-
Reductive Elimination from a Diaryl-Palladium(II) Intermediate: If the rate of transmetalation (the step where your coupling partner is transferred to the palladium center) is slow, two molecules of the oxidative addition complex (Ar-Pd(II)-I) can undergo a disproportionation or further reaction to form a diaryl-palladium(II) species (Ar-Pd(II)-Ar). This intermediate can then reductively eliminate to yield the Ar-Ar homocoupled product and regenerate Pd(0). This is often exacerbated at higher temperatures or when the catalyst system is not sufficiently active.
-
Formation of Organometallic Intermediates: In some cases, particularly with certain bases or additives, the aryl iodide can form an organometallic species (e.g., an organozinc or organocopper intermediate) which then couples with another molecule of the starting aryl iodide.
The steric hindrance from the two ortho-fluorine atoms on this compound can significantly slow down the desired transmetalation step, making homocoupling a more competitive pathway.
Troubleshooting Strategies:
-
Enhance Transmetalation Rate: The most effective strategy is to accelerate the desired transmetalation step so it outcompetes the side reactions.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote both oxidative addition and the subsequent steps of the catalytic cycle for sterically demanding substrates.[2]
-
Base Selection: The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki reaction).[3] Ensure the base is sufficiently strong and soluble. For Suzuki couplings, Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃.[4]
-
-
Optimize Reaction Conditions:
-
Temperature Control: While heat can increase reaction rates, excessive temperatures can also promote catalyst decomposition and homocoupling. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., starting at 80 °C and adjusting as needed).
-
Catalyst Loading: Counterintuitively, sometimes lowering the catalyst loading can reduce bimolecular side reactions like homocoupling. Start with a standard loading (e.g., 1-2 mol%) and adjust if necessary.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Water and oxygen can interfere with the catalyst and promote side reactions.[5]
-
FAQ 2: Protodeiodination (Hydrodehalogenation) Impurity
Question: My main impurity is 2,6-difluoroanisole, where the iodine has been replaced by a hydrogen atom. What is this protodeiodination byproduct, and what reaction parameters should I adjust?
Answer: Protodeiodination (or more broadly, hydrodehalogenation) is the replacement of the iodo group with a hydrogen atom. This is another common byproduct that plagues cross-coupling reactions. The formation of 2,6-difluoroanisole indicates that a catalytically active palladium-hydride (Pd-H) species is being generated in your reaction vessel.[6] This Pd-H species can then react with your starting material, this compound, in a process that results in reductive elimination of HI (which is neutralized by the base) and regeneration of the Pd(0) catalyst, leaving behind the undesired byproduct.
The Pd-H species can be formed through several mechanisms:
-
β-Hydride Elimination: If your coupling partner contains a β-hydrogen (e.g., an alkylboronic acid or certain alkenes in a Heck reaction), the palladium intermediate can undergo β-hydride elimination to form the Pd-H species.[7]
-
Reaction with Solvent or Base: Protic solvents (like water or alcohols) or certain bases can react with the palladium catalyst to generate Pd-H.[8] Trace amounts of water in your solvent or reagents are a frequent culprit.
-
Decomposition of Coupling Partner: Some coupling partners, like boronic acids, can be unstable and decompose, providing a source of protons.
Troubleshooting Strategies:
-
Rigorous Control of Reagents:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure your base is dry (e.g., by drying in an oven before use). Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Degassing: Thoroughly degas the reaction mixture before adding the catalyst. This is typically done by bubbling argon through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Choice of Reagents:
-
Base Selection: If possible, use a non-hydroxide base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). If using an alkoxide base like NaOtBu, ensure it is fresh and handled under inert conditions.
-
Coupling Partner Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner can sometimes help ensure the desired transmetalation pathway is favored over pathways leading to Pd-H formation.
-
Mechanistic Overview: Desired vs. Side Reactions
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the primary palladium-catalyzed cross-coupling cycle and the points at which the common side reactions of homocoupling and protodeiodination diverge.
Caption: Main catalytic cycle and competing byproduct pathways.
Quantitative Troubleshooting Summary
For quick reference, this table summarizes the common issues and provides a ranked list of solutions to implement in the lab.
| Byproduct Observed | Probable Cause(s) | Recommended Solutions (In Order of Priority) |
| Homocoupling Dimer (Ar-Ar) | 1. Slow transmetalation rate relative to catalyst side reactions. 2. High reaction temperature promoting catalyst decomposition. 3. Sub-optimal ligand for the sterically hindered substrate. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, XPhos). 2. Optimize temperature: Start lower (e.g., 80 °C) and increase only if necessary. 3. Screen different bases to find one that best facilitates transmetalation (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeiodination (Ar-H) | 1. Presence of water or other protic impurities. 2. Generation of a Pd-H species from the coupling partner or base. 3. Incomplete degassing, leaving oxygen that can alter the catalytic cycle. | 1. Ensure strictly anhydrous conditions: Use fresh, dry solvents and reagents. 2. Thoroughly degas the reaction mixture before adding the catalyst. 3. Choose a non-protic base if the reaction allows (e.g., K₃PO₄). 4. Use a slight excess (1.1 equiv.) of the coupling partner. |
| Coupling Partner Byproducts (e.g., R-R) | 1. Suzuki: Boronic acid decomposition/homocoupling (protodeborylation). 2. Sonogashira: Alkyne homocoupling (Glaser coupling).[9] | 1. Suzuki: Use fresh boronic acid; consider using more stable boronate esters (e.g., MIDA or pinacol esters). 2. Sonogashira: If using copper co-catalyst, ensure rigorous exclusion of oxygen. Consider "copper-free" Sonogashira conditions.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for optimization, emphasizing the critical steps for minimizing byproduct formation.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition & Degassing:
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Bubble argon through the stirred reaction mixture for an additional 15-20 minutes. This step is critical for removing any residual dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive flow of argon, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Quickly add the catalyst and ligand to the reaction flask against a positive pressure of argon.
-
-
Reaction:
-
Seal the vessel tightly (if using a microwave vial) or place the Schlenk flask under a positive pressure of argon with an oil bubbler.
-
Heat the reaction mixture in a pre-heated oil bath or microwave reactor to the desired temperature (e.g., 80-100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow highlighting critical steps.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. research.rug.nl [research.rug.nl]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization-Protodeiodination Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. Sonogashira Coupling [organic-chemistry.org]
Preventing dehalogenation of "2,6-Difluoro-4-iodoanisole" during reactions
Welcome to the technical support center for 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Our focus is to provide in-depth, field-proven insights to help you prevent unwanted dehalogenation and other side reactions, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties. The molecule features three distinct reactive sites: a labile carbon-iodine (C-I) bond, highly stable carbon-fluorine (C-F) bonds, and an electron-rich aromatic core due to the methoxy group. The primary challenge in its application is the premature cleavage of the C-I bond, leading to the formation of the hydrodeiodinated byproduct, 2,6-difluoroanisole. This side reaction can significantly reduce the yield of the desired product and complicate purification.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address and mitigate these challenges across various common reaction types.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deiodination (hydrodeiodination) when using this compound in cross-coupling reactions?
A1: The principal mechanism for hydrodeiodination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can undergo reductive elimination with the palladium-bound aryl group, cleaving the C-I bond and replacing it with a C-H bond. The Pd-H species can be generated from several sources within the reaction mixture, including:
-
Bases: Particularly in the presence of trace water or alcohols.
-
Solvents: Protic solvents (e.g., alcohols) or even aprotic solvents that can act as hydrogen donors (e.g., DMF under certain conditions).[2]
-
Water: Trace amounts of water can react with the palladium complex or the base to generate hydride species.[1]
Radical-mediated pathways, initiated by heat or light, can also lead to C-I bond cleavage, although the Pd-H pathway is more common in cross-coupling chemistry.[3]
Q2: My Suzuki-Miyaura coupling reaction with this compound is showing significant hydrodeiodination. What are the first parameters I should adjust?
A2: When facing hydrodeiodination in Suzuki-Miyaura couplings, a systematic optimization of the reaction conditions is key. Here are the primary parameters to investigate, in order of likely impact:
-
Base Selection: Switch from strong, aggressive bases like NaOH or NaOtBu to milder, non-hydroxide bases. Weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective at minimizing the formation of Pd-H species.[1]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation. Employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step, outcompeting the hydrodeiodination pathway.[1][4]
-
Solvent and Water Content: Ensure you are using a high-purity, anhydrous aprotic solvent like toluene or dioxane. While some Suzuki reactions benefit from a small amount of water, excessive water can be a proton source for dehalogenation.[1] If your protocol uses a biphasic system, consider reducing the amount of water or using a single aprotic solvent.
-
Temperature Control: Lowering the reaction temperature can often suppress the hydrodeiodination side reaction, which may have a higher activation energy than the desired coupling.
Q3: I am attempting a Sonogashira coupling and observing the formation of 2,6-difluoroanisole. How can I improve the selectivity for my desired alkyne product?
A3: In Sonogashira couplings, hydrodeiodination can be a persistent issue. The following adjustments can improve your yield:
-
Copper Co-catalyst: While classic Sonogashira conditions use a copper co-catalyst, its presence can sometimes promote side reactions.[5] Consider a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, which can lead to cleaner reactions.
-
Base: The choice of an amine base is critical. A bulky amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) is often preferred over less hindered amines like triethylamine (TEA).[6]
-
Palladium Catalyst and Ligand: As with other cross-couplings, using a robust catalyst system is vital. A pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand can be beneficial.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature Sonogashira couplings are often successful and can minimize side reactions.[6]
Q4: Can I form a Grignard or organolithium reagent from this compound without significant decomposition?
A4: Formation of organometallic reagents from this compound is challenging but feasible with careful control of conditions.
-
For Grignard Reagent Formation:
-
Magnesium Activation: The activation of magnesium turnings is critical to ensure rapid initiation.[7] Use of iodine or 1,2-dibromoethane is standard practice.
-
Temperature Control: This is an exothermic process. Maintain a low temperature (e.g., 0 °C to room temperature) to prevent side reactions, including Wurtz coupling (dimerization).[8]
-
Slow Addition: Add the aryl iodide solution slowly to the activated magnesium to maintain a steady, controlled reaction rate.[8]
-
-
For Organolithium Reagent Formation (Lithium-Halogen Exchange):
-
Low Temperature: This reaction must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the resulting organolithium species.
-
Choice of Alkyllithium: Use of n-butyllithium or sec-butyllithium is common. The choice can influence the rate of exchange and stability.
-
Rapid Trapping: The generated organolithium reagent should be used immediately by trapping with the desired electrophile at low temperature.
-
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product with significant formation of 2,6-difluoroanisole.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| High Deiodination | 1. Inappropriate Base: Strong bases (e.g., NaOH, KOH) in the presence of protic sources generate Pd-H. | • Switch to a weaker base: Use K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less prone to generating hydride species.[1] |
| 2. Suboptimal Ligand: The ligand is not promoting reductive elimination efficiently. | • Use a bulky, electron-rich ligand: Employ ligands like SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand. These accelerate the desired C-C bond formation.[1] | |
| 3. Protic Contamination: Presence of excess water or alcohol in the solvent. | • Use anhydrous solvents: Ensure solvents are rigorously dried. • Minimize water: If a biphasic system is necessary, use the minimum amount of water required. | |
| Sluggish Reaction | 1. Low Temperature: The reaction may be too slow, allowing side reactions to dominate over time. | • Carefully increase temperature: Incrementally raise the temperature while monitoring for an increase in deiodination. Microwave heating can sometimes accelerate the desired reaction preferentially. |
| 2. Inactive Catalyst: The Pd(0) active species is not forming efficiently. | • Use a pre-catalyst: Modern palladium pre-catalysts are designed for efficient generation of the active Pd(0) species.[9] |
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the corresponding ligand (if not a pre-catalyst complex).
-
Add anhydrous toluene (or 1,4-dioxane).
-
Degas the mixture thoroughly (e.g., three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes).
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Guide 2: Buchwald-Hartwig Amination
Issue: Formation of 2,6-difluoroanisole alongside the desired arylamine.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Significant Deiodination | 1. Base is too strong/hindered: Bases like LiHMDS or NaOtBu can be very effective but may promote deiodination if the coupling is slow. | • Switch to a weaker base: Cs₂CO₃ or K₃PO₄ can be effective, especially at elevated temperatures.[10] • Optimize base equivalents: Use the minimum amount of base required for the reaction. |
| 2. Inefficient Catalyst Turnover: The catalyst may be deactivating or the reaction is slow. | • Screen Ligands: While bulky biarylphosphine ligands are standard, the optimal choice can be substrate-dependent. Consider ligands like XantPhos for certain applications.[11] • Use a Pre-catalyst: Ensure efficient formation of the active Pd(0) species.[12] | |
| Low Conversion | 1. Steric Hindrance: The ortho-difluoro substitution on the anisole and potentially a bulky amine can slow down the reaction. | • Increase Temperature: Carefully raise the temperature. Buchwald-Hartwig aminations often require higher temperatures (e.g., 100-120 °C). • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can improve conversion. |
-
In a glovebox, charge a vial with the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (if needed), and the base (e.g., Cs₂CO₃, 1.5 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous solvent (e.g., toluene or t-butanol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. "Pd-based Photocatalysts for Sonogashira C-C Cross-Coupling Reactions" by Komadhie Charuka Dissanayake [thekeep.eiu.edu]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. dspace.mit.edu [dspace.mit.edu]
"2,6-Difluoro-4-iodoanisole" reaction work-up and purification techniques
Technical Support Center: 2,6-Difluoro-4-iodoanisole
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) that address common challenges encountered during the reaction work-up and purification of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the successful synthesis and isolation of high-purity this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The answers are based on established chemical principles and proven laboratory techniques for analogous compounds.
Q1: My iodination reaction of 3,5-difluoroanisole appears incomplete, with significant starting material remaining according to TLC and ¹H NMR analysis. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion in electrophilic iodination reactions of moderately deactivated rings like 3,5-difluoroanisole is a common issue. The two fluorine atoms are electron-withdrawing, which reduces the nucleophilicity of the aromatic ring. Here are the primary causes and troubleshooting steps:
-
Insufficient Electrophilicity of the Iodinating Agent: The choice of iodinating agent is critical.
-
Iodine monochloride (ICl): This is often effective but can be harsh. Ensure you are using a fresh, high-quality source.
-
N-Iodosuccinimide (NIS) in an acidic medium: The acid (e.g., trifluoroacetic acid, TFA) is crucial to activate the NIS and generate a more potent electrophile. Ensure the acid is anhydrous and added in the correct stoichiometry.
-
Iodine with an oxidant: Systems like I₂ with periodic acid (H₅IO₆) or silver sulfate can be effective.[1] Ensure the oxidant is fully active and that the reaction stoichiometry is correct.
-
-
Reaction Temperature and Time: These reactions can be sluggish.
-
Consider increasing the reaction time. Monitor the reaction progress by TLC or GC-MS every few hours.
-
A modest increase in temperature may be beneficial, but be cautious as this can also lead to the formation of byproducts.
-
-
Solvent Choice: The solvent can influence the reaction rate.
-
Polar aprotic solvents like acetonitrile or dichloromethane are common choices. Ensure your solvent is anhydrous, as water can inhibit the reaction.
-
Q2: After aqueous work-up, I'm observing a persistent color (yellow/brown) in my organic layer, which I suspect is residual iodine. What is the best way to remove it?
A2: Residual iodine is a frequent observation in iodination reactions. The most effective method for its removal is a reductive wash during the work-up.
-
Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) Wash: After quenching the reaction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium sulfite.[2] The thiosulfate or sulfite ions will reduce the elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Procedure: During your liquid-liquid extraction, after separating the initial aqueous layer, add the thiosulfate/sulfite solution to the separatory funnel containing your organic phase. Shake well and observe the disappearance of the color. One wash is usually sufficient, but a second may be necessary for reactions with a large excess of iodine.
-
Q3: I am attempting to purify this compound using silica gel column chromatography, but I am getting poor separation from a closely-eluting impurity. How can I optimize my chromatography?
A3: Achieving good separation of halogenated aromatic isomers or byproducts requires careful optimization of your chromatographic conditions.
-
Identify the Impurity: The most likely closely-eluting impurity is unreacted 3,5-difluoroanisole, which is less polar than the product. Another possibility is a di-iodinated byproduct, which would be more polar.
-
Solvent System Optimization: The key to good separation is finding the right eluent system.[3]
-
TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.3 for the desired product.[3]
-
Low Polarity Eluents: For separating non-polar aromatic compounds, use a low-polarity solvent system. A mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[3][4]
-
Fine-Tuning: Try very low percentages of the polar component (e.g., 1-5% ethyl acetate in hexanes). This will increase the retention time on the column and improve the separation between compounds with small polarity differences.
-
-
Column Parameters:
-
Silica to Compound Ratio: Use a sufficient amount of silica gel. A ratio of 50:1 to 100:1 (silica:crude material by weight) is recommended for difficult separations.
-
Column Dimensions: A long, narrow column will provide better resolution than a short, wide one.
-
Q4: My product is a solid. What is a good recrystallization solvent for this compound?
A4: Recrystallization is an excellent technique for purifying solid products.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents: For non-polar to moderately polar aromatic compounds like this, good starting points for recrystallization are:
-
Hexanes or Heptane: These are excellent choices for non-polar compounds.
-
Ethanol or Methanol: These can also be effective, especially if impurities are very non-polar.[1]
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) can be used. Dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane) and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.
-
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a typical reaction work-up and purification of this compound.
Protocol 1: Aqueous Work-up Procedure
This protocol assumes the reaction has been performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and is ready for quenching.
-
Reaction Quenching:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Continue adding until the characteristic color of iodine has disappeared. This step neutralizes any remaining iodinating agent and removes excess I₂.[2]
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
If the reaction solvent is not suitable for extraction (e.g., THF), dilute the mixture with a suitable extraction solvent like ethyl acetate or DCM.
-
Add deionized water to the separatory funnel to dissolve any inorganic salts.
-
Shake the funnel vigorously and allow the layers to separate. Remove and discard the aqueous layer.
-
-
Washing Steps:
-
Wash the organic layer sequentially with:
-
1 M HCl (if any basic reagents were used).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes.
-
Filter the drying agent through a cotton plug or filter paper into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of the crude this compound obtained from the work-up.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., 2%, 5%, 10% ethyl acetate in hexanes) to find the optimal eluent for separation. The target Rf should be approximately 0.2-0.3.[3]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (wet slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity and structure using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the work-up and purification processes.
Diagram 1: Reaction Work-Up Workflow
References
Technical Support Center: Catalyst Selection for 2,6-Difluoro-4-iodoanisole Coupling Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this unique substrate. This compound is a valuable building block, but its distinct electronic and steric profile—characterized by a highly reactive C-I bond, strong electron-withdrawing effects from the ortho-fluorine atoms, and significant steric hindrance around the reaction center—presents specific challenges.
This document provides in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and visual aids to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with this compound. What are the most critical factors to consider when selecting a catalyst system for a cross-coupling reaction?
Answer: The structure of this compound dictates the catalyst choice. Three primary factors are at play:
-
The C-I Bond: The Carbon-Iodine bond is the most reactive of the aryl halides, facilitating the initial oxidative addition step in the catalytic cycle.[1] This means that even less active palladium sources can potentially work, but catalyst stability and efficiency become paramount.
-
Steric Hindrance: The two fluorine atoms ortho to the iodine create significant steric bulk. This bulk can impede the approach of the palladium catalyst to the C-I bond and hinder the subsequent reductive elimination step. Therefore, the catalyst system must accommodate this steric demand.[2][3]
-
Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can accelerate the oxidative addition step but may complicate the reductive elimination step.
Your catalyst system must be tailored to overcome these challenges. The most successful strategies involve using a combination of a palladium precatalyst and a specialized ligand. Bulky, electron-rich phosphine ligands, particularly biarylphosphines (e.g., Buchwald-type ligands), are essential as they promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step for hindered substrates.[2][4]
Caption: Key factors influencing catalyst selection for this compound.
Q2: My Suzuki-Miyaura coupling reaction is giving low yields. What are the first things I should check and how do I troubleshoot?
Answer: Low yield in a Suzuki coupling with this substrate is a common issue, often related to catalyst inhibition or incomplete reaction. Here is a systematic approach to troubleshooting:
-
Confirm Reagent & System Integrity: Before blaming the catalyst, verify the basics.
-
Oxygen Contamination: The presence of oxygen can lead to boronic acid homocoupling and catalyst decomposition.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Base Quality & Strength: The base is critical for activating the boronic acid in the transmetalation step. For sterically hindered couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.[2] Ensure your base is fresh and anhydrous.
-
Catalyst Activity: If possible, run a control reaction with a simpler substrate (e.g., 4-iodoanisole and phenylboronic acid) to confirm your palladium source and ligand are active.[5]
-
-
Optimize the Catalyst System:
-
Ligand Choice: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich biarylphosphine ligands. Good starting points are XPhos , SPhos , or RuPhos .[2] These ligands stabilize the palladium center and accelerate the slow reductive elimination step typical for hindered substrates.
-
Palladium Precatalyst: Using a modern palladacycle precatalyst (e.g., XPhos Pd G3) is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂.[2][6]
-
-
Adjust Reaction Conditions:
-
Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barriers.[2]
-
Solvent: A solvent system like dioxane/water or toluene/water is standard.[7] The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle. For particularly stubborn reactions, a solvent like THF in a sealed vessel can allow for higher temperatures.[8]
-
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Q3: I am attempting a Buchwald-Hartwig amination and observing significant dehalogenation of my starting material instead of the desired C-N bond formation. What causes this and how can I fix it?
Answer: Dehalogenation (replacement of iodine with hydrogen) is a common side reaction in Buchwald-Hartwig aminations, especially with hindered or electron-deficient aryl halides. It typically occurs via a competing β-hydride elimination pathway from the palladium-amido intermediate.[6][9]
Primary Causes:
-
Ligand Choice: The ligand is the most critical parameter. If the ligand is not bulky enough, it may not sufficiently stabilize the palladium center to favor reductive elimination over β-hydride elimination.
-
Base Choice: While strong, non-coordinating bases like NaOt-Bu or KOt-Bu are standard, their use at high temperatures can sometimes promote side reactions.[10]
-
Amine Substrate: Primary amines, particularly those with β-hydrogens, are more prone to causing this side reaction.[4]
Troubleshooting Strategies:
-
Switch to a More Sterically Demanding Ligand: This is the most effective solution. The discovery of increasingly bulky biarylphosphine ligands was driven by the need to suppress side reactions like this.
-
Generation 1/2 Ligands (e.g., BINAP): May not be sufficient.[9]
-
Generation 3/4 Ligands (e.g., XPhos, BrettPhos): These are specifically designed to handle challenging substrates. BrettPhos, in particular, is excellent for the monoarylation of primary amines and coupling with aryl chlorides and mesylates, showcasing its ability to promote the desired reductive elimination.[4][10]
-
-
Use a Precatalyst: As with Suzuki couplings, using a well-defined precatalyst (e.g., BrettPhos Pd G3) ensures the formation of a clean, active catalytic species and often leads to cleaner reactions.[11]
-
Modify Base and Solvent: While less common, screening weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate the issue, although this may require higher catalyst loadings or longer reaction times.[10] Toluene and dioxane are generally the preferred solvents.[12][13]
| Parameter | Initial Condition (Problematic) | Optimized Condition (Solution) | Rationale |
| Ligand | PPh₃, BINAP | XPhos, BrettPhos | Increases steric bulk, favoring C-N reductive elimination over β-hydride elimination.[4] |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | [Ligand] Pd G3/G4 Precatalyst | Provides a more reliable and efficient generation of the active Pd(0) catalyst.[11] |
| Base | NaOt-Bu | NaOt-Bu (often still best) or Cs₂CO₃ | While NaOt-Bu is standard, Cs₂CO₃ can be a milder alternative for sensitive substrates.[10] |
Q4: My Sonogashira coupling with this compound is sluggish and forms significant amounts of alkyne homocoupling (Glaser coupling) product. How can I improve the reaction?
Answer: This is a classic Sonogashira problem. The formation of the undesired diyne product is a copper-mediated side reaction. The sluggishness of the primary reaction is often due to the steric hindrance of the aryl iodide.
Key Solutions:
-
Employ a Copper-Free Protocol: The most direct way to prevent Glaser homocoupling is to eliminate the copper co-catalyst. Copper-free Sonogashira reactions are well-established.[14] In this case, the reaction relies solely on the palladium catalyst, and a slightly higher reaction temperature or longer reaction time may be necessary.
-
Use an Appropriate Base/Solvent System: For copper-free conditions, an amine base like diisopropylamine (DIPA) or triethylamine (TEA) often serves as both the base and, in some cases, the solvent.[15] For your substrate, using a solvent like toluene or THF with DIPA as the base is a good starting point.[15]
-
Optimize the Palladium Catalyst:
-
Ligand: While PPh₃ is often used in Sonogashira couplings, the steric hindrance of your substrate may again call for a bulkier ligand. However, excessively bulky ligands can sometimes shut down the reaction. A good balance is often found with ligands like P(t-Bu)₃ or by using a standard catalyst like Pd(PPh₃)₂Cl₂.
-
Catalyst Loading: Due to the high reactivity of the C-I bond, you can often achieve good results with catalyst loadings of 1-2 mol%.
-
Recommended Copper-Free Starting Conditions:
| Component | Recommendation | Concentration / Loading |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2 mol % |
| Base | Diisopropylamine (DIPA) | 2.0 - 3.0 equiv |
| Solvent | Toluene or THF | 0.1 - 0.2 M |
| Temperature | Room Temp to 80 °C | Monitor by TLC/LC-MS |
If the reaction is still slow, a slight increase in temperature is the first variable to adjust. The selective mono-coupling of sterically similar 2,6-diiodoanisoles has been successfully achieved using a Pd(PPh₃)₂Cl₂/CuI system, but with careful control of the base, suggesting that fine-tuning is key even in copper-catalyzed systems.[15] However, starting copper-free is the most robust troubleshooting step for homocoupling.
Detailed Experimental Protocols
Safety Precaution: All cross-coupling reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be toxic or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized for a sterically hindered aryl iodide using a modern precatalyst.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[7]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a specialized ligand/precatalyst system designed for challenging monoarylation.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
BrettPhos Pd G3 (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
Inside a glovebox (preferred): To a reaction vial, add this compound, BrettPhos Pd G3, and NaOt-Bu.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C.
-
If not using a glovebox: Follow the procedure from Protocol 1 (steps 1-2) to establish an inert atmosphere before adding the anhydrous solvent and amine via syringe.[11]
-
Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by pouring it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thalesnano.com [thalesnano.com]
- 15. scielo.br [scielo.br]
Effect of base and solvent on "2,6-Difluoro-4-iodoanisole" reactivity
Welcome to the technical support center for "2,6-Difluoro-4-iodoanisole." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the influence of bases and solvents on its reactivity in key chemical transformations. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions where this compound is used, and how do base and solvent choices differ for each?
This compound is a valuable substrate for several carbon-carbon and carbon-heteroatom bond-forming reactions, primarily palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). The choice of base and solvent is critical and highly dependent on the specific reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The base and solvent play crucial roles in facilitating these steps. Generally, a combination of a non-polar or polar aprotic solvent and a moderately strong base is employed.
-
Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile replaces the iodine atom. The reaction proceeds through a Meisenheimer complex intermediate.[3] Polar aprotic solvents are typically preferred to solvate the cation and leave the nucleophile more reactive.[4] The choice of base, if required, depends on the pKa of the nucleophile.
Q2: In a Suzuki coupling with this compound, my reaction is sluggish. Could the base or solvent be the issue?
Yes, both the base and solvent can significantly impact the efficiency of a Suzuki coupling.
Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]
-
Common choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Organic bases such as triethylamine (TEA) can also be employed.
-
Troubleshooting: If your reaction is slow, consider switching to a stronger, more soluble base like Cs₂CO₃. The cation can play a role in stabilizing intermediates. For sensitive substrates, a weaker base like NaHCO₃ might be necessary to prevent side reactions.
Solvent Selection: The solvent must solubilize the reactants, catalyst, and base.[5]
-
Common choices: A mixture of a non-polar solvent like toluene or dioxane with water is common. Polar aprotic solvents such as DMF or acetonitrile can also be used.[5]
-
Troubleshooting: Poor solubility is a common reason for failed reactions.[6] Ensure your boronic acid and aryl iodide are soluble in the chosen solvent system. Sometimes, a switch to a more polar solvent like DMF can improve results, although this can also influence selectivity in some cases.[7][8] Protic solvents can also be beneficial in some Suzuki reactions.[9]
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?
Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially with highly reactive terminal alkynes.[10]
Base and Solvent Considerations:
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is essential. It acts as both a base and a solvent in some cases.[1] Using an excess of the amine base can sometimes suppress homocoupling.
-
Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF, toluene, or DMF.[10][11] If solubility of the this compound is an issue, a co-solvent is necessary.
-
Troubleshooting:
-
Slow addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling pathway.[10]
-
Temperature: While aryl iodides are generally more reactive than bromides, running the reaction at a lower temperature might reduce the rate of homocoupling more than the desired cross-coupling.[11]
-
Copper(I) source: The copper(I) iodide catalyst is crucial. Ensure it is of high quality.
-
Q4: My Buchwald-Hartwig amination of this compound is giving low yields. What factors should I investigate?
The Buchwald-Hartwig amination is sensitive to several parameters. While aryl iodides are generally reactive, they can sometimes be challenging substrates in this reaction.[6][12]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Common choices: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common bases. Weaker bases like K₂CO₃ can be used for more sensitive substrates, but often lead to lower reaction rates.[12]
-
Troubleshooting: Ensure your base is fresh and anhydrous. The choice of cation (Na⁺ vs. K⁺) can sometimes influence the reaction outcome.
Solvent Selection: Anhydrous, deoxygenated solvents are critical for success.
-
Common choices: Toluene, dioxane, and THF are frequently used.[12][13]
-
Troubleshooting: Aryl iodides can sometimes be less reactive than bromides in Buchwald-Hartwig aminations due to the formation of unreactive palladium-iodide bridged dimers.[12][14] Running the reaction in a solvent like dioxane, where the iodide salt byproduct is less soluble, can sometimes improve yields.[14][15]
Q5: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? What are the ideal solvent conditions?
While the electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, the iodine is generally a less effective leaving group in SNAr compared to fluorine or chlorine in highly activated systems.[16] However, under the right conditions, SNAr can be achieved.
Solvent Effects: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[3]
-
Ideal Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are highly recommended. These solvents can solvate the counter-ion of the nucleophile, increasing its nucleophilicity.[4]
-
Protic Solvents: Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity and are generally not preferred.[4][17] The ability of a solvent to act as a hydrogen bond acceptor can be beneficial.[3][18]
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause (Base/Solvent Related) | Suggested Solution |
| Low or No Conversion | 1. Inadequate base strength or solubility. 2. Poor solubility of reactants in the chosen solvent.[6] 3. Solvent not sufficiently deoxygenated. | 1. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). 2. Try a different solvent or solvent mixture (e.g., add DMF or use a different co-solvent).[11] 3. Ensure rigorous degassing of the solvent and reaction setup. |
| Formation of Side Products (e.g., Protodehalogenation) | 1. Base is too strong, leading to side reactions. 2. Presence of water in the solvent when not intended. | 1. Use a weaker base (e.g., K₃PO₄ or NaHCO₃). 2. Use anhydrous solvents and reagents. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Solvent is not coordinating enough to stabilize the catalyst. 2. Reaction temperature is too high for the solvent/catalyst system. | 1. For Sonogashira, THF can sometimes contribute to catalyst decomposition.[19] Consider an alternative like DMF or running in neat amine. 2. Lower the reaction temperature. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
| Issue | Potential Cause (Solvent Related) | Suggested Solution |
| No Reaction | 1. Use of a protic solvent that deactivates the nucleophile.[4][17] 2. Insufficiently polar solvent to stabilize the Meisenheimer complex.[3] | 1. Switch to a polar aprotic solvent like DMSO or DMF.[4] 2. Increase the polarity of the solvent system. |
| Slow Reaction Rate | The solvent may not be optimal for the specific nucleophile.[3][18] | Screen different polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile). |
Experimental Workflow & Diagrams
General Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Troubleshooting workflow for cross-coupling reactions.
Influence of Solvent on Nucleophile Reactivity in SNAr
Caption: Solvent effects on nucleophile reactivity in SNAr.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. 2,4-Dibromo-5-(trifluoromethoxy)anisole | 1373920-68-3 | Benchchem [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-4-iodoanisole
Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up synthesis of this important building block. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your synthetic protocols.
I. Synthetic Strategy Overview
The most practical and scalable synthesis of this compound involves a two-step process starting from commercially available 2,6-difluoroaniline. The first step is the conversion of 2,6-difluoroaniline to 2,6-difluoroanisole via a diazonium intermediate. The second, and key, step is the regioselective electrophilic iodination of 2,6-difluoroanisole to yield the desired product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Step 1: Synthesis of 2,6-Difluoroanisole
Question 1: My diazotization reaction of 2,6-difluoroaniline is not going to completion, or I am observing significant byproduct formation. What could be the cause?
Answer: Incomplete diazotization or the formation of byproducts such as phenols or azo compounds can be attributed to several factors:
-
Temperature Control: The diazonium salt of 2,6-difluoroaniline is thermally unstable. It is crucial to maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Exceeding this temperature range can lead to premature decomposition of the diazonium salt, resulting in the formation of 2,6-difluorophenol.
-
Acid Concentration: The reaction is typically carried out in an aqueous acidic medium, such as dilute sulfuric acid. Insufficient acidity can lead to the formation of diazoamino compounds (triazenes) from the reaction of the diazonium salt with unreacted aniline.
-
Rate of Nitrite Addition: Slow, portion-wise, or dropwise addition of the sodium nitrite solution is critical. A rapid addition can cause localized increases in temperature and pH, leading to side reactions.
-
Purity of Starting Material: Ensure the 2,6-difluoroaniline is of high purity. Impurities can interfere with the diazotization process.
Troubleshooting Steps:
-
Optimize Temperature: Use a well-calibrated thermometer and an efficient cooling bath (ice-salt or a cryocooler for larger scales) to maintain the temperature below 5 °C.
-
Ensure Sufficient Acidity: Use a pre-cooled solution of the acid and ensure the aniline is fully protonated before adding the nitrite.
-
Controlled Addition: On a larger scale, consider using a syringe pump for the controlled addition of the sodium nitrite solution.
-
Monitor Reaction Progress: Use a starch-iodide paper test to monitor for the presence of excess nitrous acid, indicating the completion of the diazotization. A slight excess of nitrous acid is often desirable to ensure full conversion.
Step 2: Iodination of 2,6-Difluoroanisole
Question 2: The iodination of 2,6-difluoroanisole is giving me a mixture of isomers. How can I improve the regioselectivity for the 4-iodo product?
Answer: The regioselectivity of the electrophilic iodination of 2,6-difluoroanisole is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The desired 4-position (para to the methoxy group) is sterically accessible and electronically activated. However, formation of other isomers can occur if the reaction conditions are not optimal.
-
Choice of Iodinating Agent and Catalyst: The combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is highly effective for the regioselective iodination of electron-rich aromatic compounds like anisoles.[1][2][3][4] The in-situ generated electrophilic iodine species is highly reactive, allowing the reaction to proceed under mild conditions, which favors the thermodynamically more stable para-product.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a common and effective solvent for this transformation.[2][4]
-
Reaction Temperature: Running the reaction at or below room temperature generally enhances selectivity.
Troubleshooting Steps:
-
Use NIS/TFA System: If you are using other iodinating agents, consider switching to the NIS/TFA system for improved regioselectivity.
-
Control Catalyst Loading: Use only a catalytic amount of TFA (e.g., 10-20 mol%). Excessive acid can sometimes lead to side reactions.
-
Maintain Low Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the Reaction: Follow the reaction progress by TLC or GC-MS to avoid over-iodination or decomposition.
Question 3: My iodination reaction is sluggish or incomplete, even with the NIS/TFA system. What can I do?
Answer: A sluggish reaction can be due to insufficient activation of the iodinating agent or issues with the reagents or solvent.
-
Moisture: The presence of water can hydrolyze the active iodinating species and deactivate the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of NIS: N-iodosuccinimide can decompose over time, especially when exposed to light and moisture. Use freshly opened or properly stored NIS. If in doubt, the purity can be checked by titration.
-
Catalyst Activity: Ensure the trifluoroacetic acid used is of high purity and not contaminated with water.
-
Substrate Purity: Impurities in the 2,6-difluoroanisole starting material could inhibit the reaction.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and flame-dry your glassware before use.
-
Check Reagent Quality: Use a fresh bottle of NIS and high-purity TFA.
-
Increase Catalyst Loading (Carefully): A slight increase in the catalytic amount of TFA may be beneficial, but monitor for side reactions.
-
Slightly Elevated Temperature: If the reaction is still slow at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but this may compromise regioselectivity.
Question 4: I am having difficulty with the work-up and purification of this compound. What is the recommended procedure?
Answer: The work-up for an NIS-mediated iodination involves quenching the excess NIS and succinimide byproduct, followed by extraction and purification.
-
Quenching: A solution of sodium thiosulfate (Na₂S₂O₃) is typically used to quench any remaining NIS and elemental iodine. The succinimide byproduct is water-soluble and will be removed during the aqueous work-up.
-
Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Column Chromatography: This is often the most effective method for removing any minor isomeric impurities and other non-polar byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an efficient purification method, particularly on a larger scale.
-
Detailed Work-up and Purification Protocol:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 2,6-difluoroanisole?
A1: The methoxy group is a powerful ortho-, para-directing group. The two fluorine atoms are ortho-, para-directing but deactivating. The position para to the methoxy group (C4) is the most electronically activated and sterically accessible position. Therefore, the major product of electrophilic iodination of 2,6-difluoroanisole is expected to be this compound.
Q2: What are the main safety concerns when scaling up this synthesis?
A2:
-
Diazotization: Diazonium salts can be explosive when isolated and dry. For this synthesis, the diazonium salt is generated and used in situ in an aqueous solution, which significantly mitigates this risk. However, strict temperature control is essential to prevent uncontrolled decomposition.
-
Iodination: Electrophilic iodination reactions can be exothermic. On a large scale, the addition of the iodinating agent should be carefully controlled to manage the heat evolution. Adequate cooling capacity is crucial.
-
Reagent Handling: N-iodosuccinimide is an irritant. Trifluoroacetic acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Q3: Can I use other iodinating agents besides NIS?
A3: Yes, other iodinating systems can be used, such as iodine monochloride (ICl) or molecular iodine with an oxidizing agent (e.g., hydrogen peroxide, periodic acid). However, the NIS/TFA system is often preferred for its mild conditions, high regioselectivity, and operational simplicity, which are advantageous for scale-up.[1][2][3][4]
Q4: How can I monitor the progress of the iodination reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product, being more polar than the starting material, will have a lower Rf value. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the potential byproducts in the iodination step?
A5:
-
Isomeric Products: Small amounts of other mono-iodinated isomers may be formed.
-
Di-iodinated Products: If an excess of the iodinating agent is used or the reaction is left for too long, di-iodination of the aromatic ring can occur.
-
Succinimide: This is a byproduct from the use of NIS and is removed during the aqueous work-up.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 2,6-Difluoroanisole
This procedure is adapted from literature methods for the conversion of anilines to anisoles via diazonium salts.
Materials:
-
2,6-Difluoroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Methanol
-
Copper Powder (catalyst)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-difluoroaniline (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C and slowly add a pre-cooled 50% aqueous solution of sulfuric acid.
-
Maintain the temperature between 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise over 1-2 hours.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
To this cold diazonium salt solution, add a large excess of methanol and a catalytic amount of copper powder.
-
Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until gas evolution ceases.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,6-difluoroanisole by distillation.
| Reactant | Molar Ratio |
| 2,6-Difluoroaniline | 1.0 |
| Sulfuric Acid | ~3.0 |
| Sodium Nitrite | 1.05 |
| Methanol | Large Excess |
| Copper Powder | Catalytic |
Table 1: Typical Molar Ratios for the Synthesis of 2,6-Difluoroanisole
Protocol 2: Synthesis of this compound
This protocol is based on the highly regioselective iodination of activated arenes using NIS and TFA.[1][2][3][4]
Materials:
-
2,6-Difluoroanisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (anhydrous)
-
10% Aqueous Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 2,6-difluoroanisole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 eq) in one portion.
-
Add trifluoroacetic acid (0.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
| Reactant | Molar Ratio |
| 2,6-Difluoroanisole | 1.0 |
| N-Iodosuccinimide (NIS) | 1.1 |
| Trifluoroacetic Acid (TFA) | 0.2 |
Table 2: Typical Molar Ratios for the Iodination of 2,6-Difluoroanisole
V. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
VI. References
-
Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Lett.2002 , 43 (29), 5047-5048. --INVALID-LINK--
-
Berg, F. et al. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron2017 , 73 (38), 5649-5655. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. --INVALID-LINK--
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. 2,6-Difluoroaniline product page. --INVALID-LINK--
-
Oluwafemi, O. S., et al. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. --INVALID-LINK--
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Difluoro-4-iodoanisole
Welcome to the technical support center for reactions involving 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging building block. Here, we address common issues leading to low conversion rates in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Our approach is rooted in mechanistic principles to provide robust, field-tested solutions.
The unique structure of this compound, characterized by two electron-withdrawing fluorine atoms ortho to the iodine and a methoxy group, presents a specific set of challenges. These include steric hindrance around the reaction center and electronic deactivation of the aromatic ring. This guide will help you navigate these complexities to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Starting Material Quality
Q1: My reaction with this compound is sluggish or fails completely. Where should I start troubleshooting?
A1: When encountering low conversion rates, a systematic approach is crucial. Begin by verifying the quality of your starting materials and the integrity of your reaction setup.
-
Purity of this compound: Impurities in the starting material can poison the catalyst. Verify the purity of your this compound using NMR and mass spectrometry. Common impurities may arise from its synthesis, including regioisomers or precursors.
-
Reagent Quality: Ensure all other reagents, especially the palladium catalyst, ligands, base, and solvents, are of high purity and handled under appropriate conditions (e.g., anhydrous solvents, inert atmosphere).
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). This can be achieved through techniques like freeze-pump-thaw cycles for solvent degassing.
Q2: How can I assess the purity of my this compound?
A2: A combination of NMR spectroscopy and mass spectrometry is recommended for purity assessment.
-
¹H NMR: The proton NMR spectrum should show a characteristic signal for the methoxy group protons and signals for the aromatic protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the methoxy carbon, the carbon bearing the iodine, the carbons bearing the fluorine atoms, and the remaining aromatic carbons. The carbon-fluorine couplings are characteristic and can confirm the substitution pattern.
-
¹⁹F NMR: The fluorine NMR will provide a clear indication of the fluorine-containing species in your sample.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the search results, the synthesis of similar compounds such as 4-iodoanisole and 2,6-difluoro-4-iodoaniline suggests that common impurities could arise from incomplete iodination or the presence of starting materials like 2,6-difluoroanisole.[1][2][3]
Section 2: Suzuki-Miyaura Coupling
Q3: I'm observing low yields in my Suzuki-Miyaura coupling of this compound. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings with this substrate are often linked to steric hindrance and catalyst deactivation. The two ortho-fluoro substituents create a sterically congested environment around the iodine atom, which can impede the oxidative addition step.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Recommended Solutions:
-
Catalyst and Ligand Selection: For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often beneficial. Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[4]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more consistent results.
-
Base Selection: The choice of base is critical. While weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, for challenging substrates, a stronger base like potassium phosphate (K₃PO₄) might be necessary. The base's solubility can also play a role; consider using a phase-transfer catalyst if you are using an inorganic base in an organic solvent.
-
Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the reaction temperature is recommended.
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand | Overcomes steric hindrance, improves catalyst stability. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition.[4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective. |
| Solvent | Toluene, Dioxane | Toluene/water, Dioxane/water, 2-MeTHF | Aprotic polar solvents or solvent/water mixtures are often effective. |
| Temperature | 80-110 °C | 90-120 °C (optimize) | Balances the need for activation energy with catalyst stability. |
Section 3: Sonogashira Coupling
Q4: My Sonogashira coupling with this compound is not working. I see starting material and sometimes a black precipitate.
A4: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition. This is a common issue in Sonogashira reactions, especially with challenging substrates. The electron-deficient nature of the 2,6-difluoro-substituted ring can make the oxidative addition step difficult.
Troubleshooting Steps:
-
Ensure a Copper Co-catalyst is Used (or a Copper-Free Protocol is Appropriate): The traditional Sonogashira coupling employs a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction.[5] For some substrates, copper-free conditions can be advantageous to avoid side reactions like Glaser-Hay coupling (homocoupling of the alkyne).
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.
-
Base and Solvent: Amine bases like triethylamine or diisopropylethylamine are often used and can also serve as the solvent.[6] For difficult couplings, a stronger, non-coordinating base in a polar aprotic solvent might be beneficial.
-
Temperature Control: While heating can promote the reaction, excessive temperatures can accelerate catalyst decomposition. Monitor the reaction closely and consider a gradual increase in temperature.
Protocol for a Test Sonogashira Coupling Reaction:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
If no reaction occurs, consider switching to a more robust ligand system (e.g., a Buchwald ligand).
Section 4: Buchwald-Hartwig Amination
Q5: I am struggling with low yields in the Buchwald-Hartwig amination of this compound.
A5: The Buchwald-Hartwig amination of sterically hindered and electron-deficient aryl halides like this compound can be challenging. The key to success often lies in the selection of the correct palladium catalyst, ligand, and base combination.
Key Considerations:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are generally the most effective. Ligands like XPhos, SPhos, and BrettPhos have shown great success in coupling challenging substrates.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can sometimes depend on the specific amine being coupled.
-
Side Reactions: A potential side reaction is hydrodehalogenation, where the aryl iodide is reduced to the corresponding arene. This can be more prevalent with electron-deficient substrates. The use of a bimetallic palladium-copper nanocatalyst has been shown to suppress this side reaction in some cases.[8]
Logical Relationship Diagram for Buchwald-Hartwig Amination
Caption: Key steps and potential side reaction in Buchwald-Hartwig amination.
Section 5: Potential Side Reactions
Q6: What are the common side reactions I should be aware of?
A6: Besides catalyst decomposition, several side reactions can lead to low yields of the desired product.
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2,6-difluoroanisole. This can be promoted by certain palladium-hydride species in the catalytic cycle.[8]
-
Homocoupling:
-
Of the Aryl Halide (Ullmann-type): This leads to the formation of a biaryl dimer of your starting material.
-
Of the Alkyne (Glaser-Hay Coupling): In Sonogashira reactions, this is a copper-mediated homocoupling of the terminal alkyne. It can be minimized by using copper-free conditions or by ensuring a strictly anaerobic environment.
-
-
Anisole Hydrolysis: Under strongly basic conditions and elevated temperatures, the methoxy group of the anisole can be hydrolyzed to a hydroxyl group.[9] This is more likely to be a concern in reactions requiring harsh conditions.
By carefully considering these troubleshooting points and optimizing your reaction conditions, you can significantly improve the conversion rates and success of your reactions with this compound.
References
- 1. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing 2,6-Difluoro-4-iodoanisole Derivatives
Welcome to the technical support center for managing reactions involving 2,6-difluoro-4-iodoanisole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the unique electronic and steric profile of this substrate. The significant steric hindrance imposed by the ortho-difluoro substitution pattern, combined with the electronic influence of the methoxy group, necessitates carefully tailored experimental strategies. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What makes this compound such a challenging substrate in cross-coupling reactions?
A: The primary challenge arises from extreme steric hindrance around the reactive C-I bond. The two fluorine atoms at the ortho positions act as bulky "gatekeepers," physically obstructing the approach of a metal catalyst's coordination sphere to initiate the oxidative addition step—often the rate-determining step in cross-coupling cycles.[1][2] This steric shield significantly increases the activation energy of the reaction compared to less substituted aryl iodides. Furthermore, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, which can influence reaction kinetics.
Q2: Beyond steric hindrance, how do the electronic properties of the substituents influence reactivity?
A: The molecule presents a dichotomy of electronic effects.
-
Fluorine Atoms: As highly electronegative atoms, they are potent sigma-acceptors (inductive effect), withdrawing electron density from the aromatic ring. This makes the aryl iodide a better electrophile, which can be beneficial.
-
Methoxy Group: The oxygen's lone pairs are strong pi-donors (mesomeric effect), pushing electron density into the ring, particularly at the ortho and para positions. This effect counteracts the inductive withdrawal of the fluorines to some extent.
In nucleophilic aromatic substitution (SNAr) reactions, the strong inductive effect of the fluorines is crucial for activating the ring towards nucleophilic attack.[3] In metal-catalyzed cross-coupling, this complex electronic environment can influence the rates of both oxidative addition and reductive elimination.[4]
Q3: I am planning a multi-step synthesis. Which types of reactions are most likely to be problematic with this scaffold?
A: Any reaction requiring access to the C4 position will be challenging. Transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are most frequently affected.[5][6][7] Additionally, forming an organometallic species via direct lithiation or Grignard formation at the C4 position can be sluggish and require carefully optimized conditions to avoid side reactions.
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses specific issues encountered during common cross-coupling reactions. The core principle for success is enhancing the catalyst's ability to overcome the steric barrier.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You're attempting to couple this compound with an arylboronic acid, but you observe only starting material or trace product after prolonged heating.
-
Root Cause Analysis: This is a classic case of steric impediment preventing efficient oxidative addition and/or reductive elimination. The default catalyst system (e.g., Pd(PPh₃)₄) is likely too small and insufficiently reactive to overcome the steric clash.
-
Solution Pathway:
-
Ligand Selection is Paramount: The key to success lies in using bulky, electron-rich monophosphine ligands. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is less sterically encumbered. Furthermore, their bulk accelerates the final reductive elimination step.[4][8]
-
Catalyst Precursor Choice: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using well-defined, air-stable palladium precatalysts. Precatalysts ensure a more reliable generation of the active Pd(0) species and can lead to more reproducible results.[9]
-
Base and Solvent Optimization: The choice of base is critical. For sterically hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).[9] They are sufficiently basic to facilitate the transmetalation step without causing significant side reactions. Anhydrous solvents like dioxane, toluene, or DMF are standard.
-
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid/Ester | Coupling Partner (1.2–1.5 equiv) | Excess ensures favorable kinetics. |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1–3 mol%) | Provides a reliable source of active Pd(0). |
| Ligand | XPhos or SPhos (1–3 mol%) | Bulky, electron-rich ligand to overcome steric hindrance.[10] |
| Base | K₃PO₄ (3.0 equiv) | Effective base for hindered couplings. |
| Solvent | 1,4-Dioxane or Toluene/Water (e.g., 10:1) | Anhydrous or with a small amount of water.[9] |
| Temperature | 80–110 °C | Sufficient thermal energy is required. |
Issue 2: Sonogashira Coupling Failure and Alkyne Homocoupling
Your Sonogashira reaction with a terminal alkyne is sluggish, and you primarily isolate the homocoupled (Glaser) alkyne dimer.
-
Root Cause Analysis: The slow oxidative addition of the hindered aryl iodide to the Pd(0) center allows the copper-catalyzed alkyne homocoupling pathway to dominate. Standard Sonogashira conditions are often not robust enough for this substrate.
-
Solution Pathway:
-
Consider Copper-Free Conditions: The copper co-catalyst is responsible for Glaser coupling. By eliminating it, you remove this major side reaction.[11][12] Copper-free Sonogashira reactions rely on a highly active palladium catalyst to function and are often the preferred method for complex substrates.
-
Optimize the Base and Ligand: A strong amine base like diethylamine (Et₂NH) or diisopropylamine (i-Pr₂NH) is typically used, often serving as the solvent or co-solvent.[12] For hindered substrates, bulky phosphine ligands (as in the Suzuki reaction) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates.[8][13]
-
Microwave Irradiation: For particularly stubborn couplings, microwave heating can dramatically accelerate the reaction by efficiently overcoming the high activation energy.[14]
-
-
Recommended Starting Conditions (Copper-Free):
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Terminal Alkyne | Coupling Partner (1.5 equiv) | Ensure sufficient concentration. |
| Pd Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2–5 mol%) | Standard palladium source. |
| Ligand | P(t-Bu)₃ or SPhos (4–10 mol%) | A bulky, electron-rich ligand is crucial.[8] |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic inorganic base. |
| Solvent | Dioxane or DMF | Anhydrous, polar aprotic solvent. |
| Temperature | 80–120 °C (or Microwave) | Thermal or microwave energy is necessary. |
Issue 3: Buchwald-Hartwig Amination Stalls at Low Conversion
You are attempting to couple this compound with a primary or secondary amine, but the reaction does not go to completion.
-
Root Cause Analysis: This C-N bond-forming reaction is highly sensitive to steric hindrance. The catalytic cycle can be inhibited at multiple stages: slow oxidative addition, difficult L₂Pd(Ar)(Amine) complex formation, or a high barrier to reductive elimination. The choice of ligand and base is even more critical here than in C-C couplings.[6][15]
-
Solution Pathway:
-
Employ Modern, Bulky Biarylphosphine Ligands: The success of the Buchwald-Hartwig amination hinges on specialized ligands. For hindered substrates, ligands from the third or fourth generation, such as BrettPhos, RuPhos, or XPhos, are required.[15] These ligands are designed to be extremely bulky to facilitate the challenging reductive elimination step.
-
Use a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine (or the palladium-amine complex). Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but it is incompatible with some functional groups.[16] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative for base-sensitive substrates.[16]
-
Ensure Rigorously Anhydrous and Anaerobic Conditions: The palladium catalysts used in amination are highly sensitive to oxygen and moisture. Use of a glovebox or proper Schlenk technique is mandatory for consistent results.
-
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | Coupling Partner (1.2 equiv) | Slight excess of the nucleophile. |
| Pd Precatalyst | BrettPhos Pd G3 (1–3 mol%) | State-of-the-art catalyst for hindered aminations.[15] |
| Ligand | BrettPhos (1.5–4.5 mol%) | Ligand designed for challenging C-N couplings. |
| Base | NaOt-Bu or LiHMDS (1.5 equiv) | Strong, non-nucleophilic base is essential.[16] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent. |
| Temperature | 80–110 °C | Heat is required to drive the reaction. |
Visualizing the Challenge and Solution
To better understand the core issues, the following diagrams illustrate the steric problem and a logical workflow for addressing it.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound
-
Arylboronic acid
-
XPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere): To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In the same flask, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
"2,6-Difluoro-4-iodoanisole" stability under different reaction conditions
Welcome to the technical support center for 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common challenges and frequently asked questions encountered in the field.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving this compound. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: I am observing low yields and significant starting material recovery in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in a Suzuki-Miyaura coupling with this compound is a common issue that typically points to suboptimal catalyst activity or reaction conditions. The C-I bond is highly activated for this transformation, so the problem often lies in the nuances of the catalytic cycle.
Causality Analysis:
-
Inefficient Catalyst Activation/Deactivation: The active Pd(0) species is the engine of the catalytic cycle. If the precatalyst is not efficiently reduced to Pd(0) or if the active catalyst is deactivated by impurities (e.g., oxygen) or thermal decomposition, the reaction will stall.
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[1] A base that is too weak may not facilitate this step effectively. Conversely, a base that is too strong or has poor solubility can lead to side reactions, including decomposition of the boronic acid.
-
Protodeiodination (Hydrodehalogenation): A significant side reaction can be the replacement of the iodine atom with a hydrogen atom, forming 2,6-difluoroanisole. This is often caused by trace amounts of water or other protic sources in the presence of the Pd(0) catalyst and base, particularly at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Recommended Protocol & Data:
This table provides a validated starting point for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst with a robust ligand. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is often superior for challenging couplings due to its higher basicity and favorable coordination properties.[1] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A protic co-solvent is often necessary to solubilize the base and facilitate the catalytic cycle.[2] |
| Temperature | 80-100 °C | Sufficient to promote catalysis without causing significant thermal degradation. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Question 2: My Sonogashira coupling is turning dark and forming a precipitate, resulting in a complex mixture instead of the desired alkynylated product. What is happening?
Answer: This is a classic symptom of undesired side reactions in a Sonogashira coupling, most commonly the copper-mediated homocoupling of the terminal alkyne partner (Glaser coupling).
Causality Analysis:
-
Oxygen-Induced Glaser Coupling: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[3] If oxygen is present in the reaction, it can oxidize the Cu(I) catalyst, which then promotes the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne. This process often results in a color change and the precipitation of the diyne product.
-
Inappropriate Base: The amine base (e.g., triethylamine, diisopropylamine) serves both as a base and often as a solvent. If the base is not sufficiently pure or is used at too high a temperature, it can lead to side reactions and catalyst decomposition.
-
Catalyst Ratio: An incorrect ratio of Pd to Cu can disrupt the catalytic harmony. Too much copper can accelerate the unwanted Glaser pathway.
Preventative Measures:
-
Rigorous Degassing: Before adding the catalysts and reagents, thoroughly degas the solvent and reaction mixture by bubbling with nitrogen or argon for at least 20-30 minutes. Maintain a positive inert atmosphere throughout the reaction.
-
Use a Co-solvent: Running the reaction in a solvent like THF or DMF with the amine base as a reagent (2-3 equivalents) rather than the solvent can provide better control.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand or higher palladium loading but completely eliminate the Glaser coupling pathway.
Validated Sonogashira Protocol:
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | A standard, reliable catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (3-5 mol%) | The essential co-catalyst for the standard Sonogashira mechanism.[4] |
| Terminal Alkyne | 1.1 - 1.3 equivalents | A small excess is typically sufficient. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | DIPA is often preferred as it is less prone to side reactions.[5] |
| Solvent | THF or DMF | Provides good solubility for reactants and catalysts. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient and minimize side reactions.[6] |
| Atmosphere | Strictly Nitrogen or Argon | Crucial to prevent Glaser homocoupling. |
Question 3: My Buchwald-Hartwig amination reaction is not proceeding. I am using a standard secondary amine and an aryl iodide, which should be a favorable coupling. Why is it failing?
Answer: The Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium precursor, the phosphine ligand, and the base.[7] While an aryl iodide is an excellent electrophile, failure of the reaction points directly to a mismatch in this catalytic triad.
Causality Analysis:
-
Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the rate-limiting reductive elimination step. For an electron-deficient aryl halide like this compound, an electron-rich and sterically bulky biarylphosphine ligand (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand is often required to promote the reaction.[8][9]
-
Base and Substrate Incompatibility: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it reacts with the aryl halide or the functional groups on the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices, but their compatibility must be considered.[10]
-
Catalyst Poisoning: The amine substrate itself or impurities within it can sometimes act as inhibitors by strongly coordinating to the palladium center and preventing catalysis.
Recommendations:
-
Screen Ligands: If a first-generation ligand like P(tBu)₃ fails, move to a more advanced biarylphosphine ligand. See the table below for suggestions.
-
Base Screening: The choice of base can be critical. If NaOtBu is not effective, consider a weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrates are base-sensitive.
-
Pre-catalyst Choice: Use a well-defined, air-stable Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable formation of the active Pd(0) species.
| Ligand Type | Example Ligands | Target Substrates |
| Bulky Monophosphines | P(tBu)₃, cataCXium® A | Simple, unhindered amines. |
| Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | A broad range of primary and secondary amines, including hindered ones.[8] |
| N-Heterocyclic Carbenes | IPr, SIPr | Effective for challenging couplings and can offer different reactivity profiles.[11] |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and reactivity of this compound.
Q: What is the general stability profile of this compound under common laboratory conditions?
A: this compound is a crystalline solid that is stable to air and moisture under standard laboratory storage conditions (room temperature, protected from light). The aromatic ring, C-F bonds, and the methoxy ether are all robust functional groups. The primary point of reactivity and potential instability is the carbon-iodine (C-I) bond, which is susceptible to cleavage under specific conditions.
Q: How do the two fluorine atoms influence the molecule's stability and reactivity?
A: The fluorine atoms have a profound impact through two main effects:
-
Inductive Effect: As highly electronegative atoms, the fluorines withdraw electron density from the aromatic ring. This makes the carbon atom attached to the iodine more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0)), often accelerating cross-coupling reactions.[12]
-
Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and is stable under the vast majority of synthetic conditions, including those involving strong bases or nucleophiles used in cross-coupling. C-F bond activation requires specialized and highly reactive catalysts that are not typically employed in standard transformations.[13]
Q: Is the methoxy group (–OCH₃) on the anisole ring labile? Under what conditions should I be concerned about its cleavage?
A: The methoxy group is generally very stable. It is resistant to the basic conditions used in most cross-coupling reactions (e.g., carbonates, phosphates, alkoxides at temperatures up to ~120 °C). You should only be concerned about cleavage under two primary conditions:
-
Strong Lewis Acids or Protic Acids: Reagents like BBr₃, HBr, or HI will readily cleave the methyl ether to reveal the corresponding phenol.
-
Extremely Harsh Basic Conditions: While uncommon, very high temperatures (>150 °C) with strong bases could potentially lead to demethylation, although other decomposition pathways would likely occur first.
Q: What is the thermal stability of this compound?
A: The intrinsic thermal stability of the molecule is high, driven by the stability of the aromatic system and the strong C-F bonds.[14] The weakest point is the C-I bond. In the absence of metals or catalysts, significant thermal decomposition would likely require temperatures well above 200 °C. However, in the presence of transition metals (e.g., palladium, copper), the C-I bond can be cleaved at much lower temperatures (e.g., 80-120 °C) as part of a desired catalytic cycle.
Q: How does this compound behave in the presence of strong oxidizing or reducing agents?
A:
-
Oxidizing Agents: The iodide is susceptible to oxidation. Strong oxidants can convert the iodide to hypervalent iodine species (e.g., iodosyl or iodonium compounds).[15] This reactivity can be synthetically useful but is an undesired pathway if C-I cross-coupling is the goal.
-
Reducing Agents: The C-I bond is susceptible to reduction. Strong reducing agents (e.g., catalytic hydrogenation with Pd/C and H₂, or hydride reagents like LiAlH₄) can cause hydrodeiodination, cleaving the C-I bond and replacing it with a C-H bond to yield 2,6-difluoroanisole.
Q: Can this molecule participate in Stille cross-coupling reactions?
A: Absolutely. As an aryl iodide, this compound is an excellent electrophilic partner for Stille couplings. The reaction mechanism is analogous to the Suzuki coupling, involving a palladium catalyst.[16] The key difference is the use of an organostannane (R-SnBu₃) as the nucleophilic partner.[17] It is critical to note the high toxicity of organotin compounds and to handle them with appropriate safety precautions.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scielo.br [scielo.br]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation [beilstein-journals.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
Validation & Comparative
HPLC and GC-MS methods for "2,6-Difluoro-4-iodoanisole" reaction monitoring
An Objective Comparison Guide to HPLC and GC-MS Methods for "2,6-Difluoro-4-iodoanisole" Reaction Monitoring
A Senior Application Scientist's Guide to Method Selection
For researchers and professionals in drug development and fine chemical synthesis, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and process understanding. The synthesis of complex intermediates, such as this compound—a key building block—requires robust analytical oversight. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques for this purpose. The choice between them is not arbitrary; it is dictated by the physicochemical properties of the analyte, the required data richness, and practical laboratory considerations.
This guide provides an in-depth, objective comparison of HPLC and GC-MS for monitoring reactions involving this compound, grounded in field-proven insights and experimental data, to empower you to make the most informed decision for your specific application.
Understanding the Analyte: this compound
Before selecting a method, understanding the analyte is critical. This compound (C₇H₅F₂IO) has a molecular weight of approximately 270.02 g/mol .[1] It exists as a solid at room temperature, indicating a relatively low volatility compared to simple solvents but within a range potentially suitable for GC analysis if heated.[1] Its aromatic structure contains a strong chromophore, making it an excellent candidate for UV-Vis detection in HPLC. The presence of iodine and fluorine atoms gives it a distinct isotopic pattern and mass, which is highly advantageous for mass spectrometry. The primary decision point between GC and HPLC will hinge on its thermal stability and the volatility of other components in the reaction mixture.
Comparative Analysis: HPLC vs. GC-MS
The decision to employ HPLC or GC-MS for reaction monitoring is a trade-off between speed, selectivity, sensitivity, and the type of information required. While HPLC is broadly applicable to a wider range of molecules, GC offers superior separation efficiency for compounds that are volatile and thermally stable.[2][3]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds. No risk of degradation during analysis.[2] | Good, with caution. Requires analyte to be volatile and thermally stable enough for vaporization in the inlet (up to 300-350°C).[2][4] |
| Sample Preparation | Simple. Typically involves dilution of the reaction mixture in the mobile phase or a compatible solvent. | Simple, but may require solvent exchange to a more volatile solvent (e.g., ethyl acetate, dichloromethane).[5] |
| Specificity/Identification | High specificity based on retention time. Co-elution is possible. Definitive identification requires a mass spectrometer (LC-MS). | Very high. Provides definitive identification based on both retention time and a unique mass spectral fragmentation pattern ("gold standard").[6][7] |
| Sensitivity | Good. UV detection is sensitive for chromophoric compounds like this compound. | Excellent. MS detectors, especially in Selected Ion Monitoring (SIM) mode, offer very low detection limits.[3][8] |
| Analysis Speed | Moderate. Typical run times are between 10-20 minutes.[4] | Fast. For simple mixtures, run times can be under 10 minutes.[2] |
| Instrumentation Cost | Lower initial and operational cost (solvents can be expensive).[4] | Higher initial cost. Operational costs for gases are generally lower than HPLC solvents.[3][4] |
| Information Richness | Provides quantitative data (peak area) and retention time. | Provides quantitative data, retention time, molecular weight confirmation, and structural information from fragmentation. |
| Robustness | High. HPLC systems are workhorses in most analytical labs. | High. GC systems are known for their reliability and long-term stability. |
Experimental Protocol: HPLC-UV Method
This protocol outlines a robust reversed-phase HPLC method for routine monitoring of a reaction's progress by quantifying the consumption of this compound.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen for its hydrophobic properties, which effectively retain the non-polar aromatic analyte through hydrophobic interactions.[9]
-
Mobile Phase: An acetonitrile/water gradient is a standard for reversed-phase chromatography. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[9] A gradient elution ensures that both the relatively non-polar starting material and potentially more polar products or byproducts are eluted with good resolution in a reasonable time.
-
Detector: A UV detector is selected because the aromatic ring of this compound is a strong chromophore. Monitoring at a wavelength around its absorbance maximum (e.g., 220-254 nm) provides high sensitivity.
Step-by-Step Methodology
-
Sample Preparation:
-
Carefully quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile in a 1.5 mL microcentrifuge tube. This provides a 1:100 dilution and stops the reaction.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
If the sample contains solid particles, centrifuge at 10,000 rpm for 2 minutes and transfer the supernatant to an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 min: 50% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 50% B
-
15.0 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 225 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Monitor the decrease in its peak area over time relative to an internal standard or the appearance of product peaks to determine reaction conversion.
-
HPLC Workflow Diagram
Caption: HPLC-UV workflow for reaction monitoring.
Experimental Protocol: GC-MS Method
This protocol details a GC-MS method for definitive identification and quantification of this compound and related volatile species in the reaction mixture.
Causality Behind Experimental Choices
-
Stationary Phase: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is chosen. This separates compounds primarily based on their boiling points, which is the fundamental principle of GC.[10]
-
Temperature Program: A temperature ramp is essential. It starts at a low temperature to separate any volatile solvents or low-boiling impurities, then gradually increases to elute the target analyte and higher-boiling products. This ensures sharp peaks and good separation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a hard ionization technique that reproducibly fragments molecules, creating a unique "fingerprint" mass spectrum that can be used for library matching and definitive identification.[5][7]
Step-by-Step Methodology
-
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a volatile solvent like ethyl acetate in a 1.5 mL microcentrifuge tube.
-
Vortex the sample for 10 seconds.
-
Transfer the solution to a 2 mL GC vial with a screw cap and septum.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (20:1 ratio), 280 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan m/z 40-500.
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Identify the peak for this compound by its retention time and by confirming its mass spectrum (looking for the molecular ion at m/z 270 and characteristic fragments).
-
Quantify using the peak area from the TIC or by extracting the chromatogram for a specific ion (e.g., m/z 270) for higher sensitivity.
-
GC-MS Workflow Diagram
Caption: GC-MS workflow for reaction monitoring.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful, reliable techniques for monitoring reactions involving this compound. The optimal choice depends on the specific analytical goal.
-
Choose HPLC-UV for:
-
Routine, high-throughput quantitative analysis where the identity of the major components is already known.
-
Reactions involving thermally sensitive starting materials, intermediates, or products.
-
-
Choose GC-MS for:
For a comprehensive understanding of a new chemical process, a dual approach is often most effective: using HPLC for rapid quantitative screening and GC-MS to confirm the identity of unknown peaks and definitively characterize the final product mixture. This complementary use leverages the strengths of both techniques, providing a self-validating analytical system for robust drug development and chemical research.
References
- 1. This compound | 886762-68-1 [sigmaaldrich.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. amptechfl.com [amptechfl.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. scispace.com [scispace.com]
- 11. Advanced GC-MS Blog Journal: Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID [blog.avivanalytical.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Difluoro-4-iodoanisole Derivatives
Introduction: The Structural Imperative for Halogenated Anisoles in Drug Discovery
Researchers in medicinal chemistry and drug development are well-acquainted with the profound impact of fluorine and other halogens on the pharmacological profile of lead compounds.[1][2] The strategic incorporation of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1] The 2,6-difluoro-4-iodoanisole scaffold is of particular interest as it combines the metabolic blocking and conformational control offered by the ortho-fluorine atoms with the potent halogen-bond-donating capability of the para-iodine atom.[3]
Halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is increasingly recognized as a critical tool in crystal engineering and rational drug design.[3][4][5] The iodine atom, being the most polarizable of the stable halogens, forms the strongest halogen bonds, making it a powerful tool for modulating protein-ligand interactions.[5][6]
To fully exploit the potential of this scaffold, a precise understanding of its three-dimensional structure and intermolecular interactions is not merely beneficial—it is essential. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these atomic-level details.[7][8] However, obtaining high-quality crystals suitable for diffraction can be a significant bottleneck. This guide provides a comparative analysis of experimental strategies and field-proven insights to streamline the crystallographic analysis of novel this compound derivatives.
Part 1: A Comparative Analysis of Crystallization Strategies
The journey to a crystal structure begins with the successful growth of a high-quality single crystal. This is often the most challenging and empirical step. The choice of solvent and crystallization technique must be carefully considered and compared, as it directly impacts crystal nucleation, growth, and ultimately, quality.
The Critical Choice: Solvent Selection
The ideal crystallization solvent (or solvent system) should render the compound sparingly soluble, with solubility decreasing gradually as the supersaturation is induced. For a polyhalogenated aromatic compound like this compound, a systematic screening of solvents with varying polarities and hydrogen bonding capabilities is the most effective approach.
| Solvent Class | Representative Solvents | Rationale & Comparison | Potential Outcome |
| Non-Polar Aprotic | Hexanes, Toluene, Benzene | Good for dissolving the aromatic core. Toluene and benzene offer potential for π-π stacking interactions, which can aid in crystal packing. Hexanes are often used as an anti-solvent. | Often yields high-quality crystals if solubility is appropriate. Risk of oiling out if the compound is too soluble. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM) | These solvents effectively dissolve the molecule via dipole-dipole interactions. Their higher vapor pressure is advantageous for slow evaporation techniques. | High success rate. DCM is particularly effective for halogenated compounds.[9] Acetone can sometimes act as a hydrogen bond acceptor. |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl group can compete for hydrogen bond acceptor sites, potentially disrupting crystal packing unless it is incorporated into the lattice. Often used as the more soluble component in a solvent/anti-solvent system. | Lower probability of success as a single solvent, but highly effective in vapor diffusion setups against a non-polar anti-solvent. |
Expert Insight: A common pitfall is using a solvent in which the compound is too soluble, leading to the formation of microcrystals or no crystals at all.[10] Always begin with a solubility screen. A combination approach, such as dissolving the compound in a small amount of a "good" solvent like DCM and layering it with a "poor" solvent (anti-solvent) like hexane, is often a robust starting point.[10][11]
Comparing Crystallization Methodologies
Several techniques can be employed to achieve the state of supersaturation necessary for crystal growth. The choice depends on the compound's properties and the amount of material available.[10][11][12]
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10] | Simple to set up; requires minimal material. | Least control over the rate of crystallization; can lead to disordered or clustered crystals. | Initial screening when compound solubility is well-understood. |
| Vapor Diffusion | A drop of the compound solution is sealed in a larger reservoir containing an anti-solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility.[11] | Excellent control over the rate of supersaturation; highly reproducible; ideal for small quantities. | Requires a careful choice of miscible solvent/anti-solvent pairs.[12] | The gold standard for initial, high-throughput screening and optimization. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, causing solubility to decrease and crystals to form. | Effective for compounds with a steep solubility-temperature gradient. | Requires precise temperature control; not suitable for heat-sensitive compounds. | Compounds that show a significant increase in solubility with temperature. |
Part 2: Recommended Experimental Workflow
This section outlines a self-validating, step-by-step protocol for the crystallization and analysis of a novel this compound derivative.
Workflow Diagram: From Powder to Structure
Caption: A comprehensive workflow for the crystallographic analysis of novel small molecules.
Protocol 1: High-Throughput Crystallization Screening
-
Purity Confirmation: Ensure the compound is >99% pure via NMR and LC-MS. Impurities are a primary inhibitor of successful crystallization.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the derivative in a solvent of moderate-to-high solubility (e.g., 20 mg/mL in Dichloromethane).
-
Plate Setup: Using a 96-well sitting-drop crystallization plate, dispense 70 µL of various anti-solvents (from Table 1) into the reservoirs.
-
Droplet Dispensing: In the corresponding wells, dispense 0.5 µL of the stock solution and 0.5 µL of the reservoir solution to create the sitting drop.
-
Sealing and Incubation: Seal the plate with clear tape and store it in a vibration-free location at a constant temperature (e.g., 20°C).
-
Monitoring: Inspect the drops under a microscope daily for the first week, and then weekly for up to a month. Document any crystal formation, precipitation, or oiling out. Promising "hits" can then be scaled up and optimized.
Part 3: Comparative Guide to Data Collection and Refinement
Once a suitable crystal is obtained, the next critical choices involve how the diffraction data is collected and processed.
X-ray Source: Molybdenum (Mo) vs. Copper (Cu)
The choice of X-ray wavelength is crucial, especially for compounds containing heavy atoms like iodine.
| Radiation Source | Wavelength (Kα) | Key Considerations & Comparison | Recommendation for Iodo-derivatives |
| Copper (Cu) | 1.54 Å | Pros: Higher flux (more intense beam), better for very small crystals. Cons: Longer wavelength leads to higher absorption by heavy elements like iodine, which can corrupt intensity data.[13] Limited resolution (~0.8 Å).[14] | Not ideal. Significant absorption correction (e.g., multi-scan) would be required, and the correction may not be perfect, potentially compromising data quality. |
| Molybdenum (Mo) | 0.71 Å | Pros: Shorter wavelength significantly reduces absorption effects.[15] Allows for data collection to higher resolution (higher 2θ angles), which is critical for resolving atomic positions accurately.[15][16] Cons: Lower flux compared to Cu sources. | Strongly Recommended. The benefits of minimized absorption and access to higher-resolution data far outweigh the lower intensity for iodine-containing compounds.[6][9] |
Structure Solution and Refinement: Navigating Common Challenges
The process of converting diffraction spots into a 3D atomic model is now highly automated, with software like the SHELX suite being the industry standard.[17][18][19][20]
Standard Workflow:
-
Data Integration and Scaling: The raw diffraction images are processed to generate a reflection file (.hkl).
-
Structure Solution: A program like SHELXT is used to solve the phase problem and provide an initial atomic model.[6]
-
Structure Refinement: A program like SHELXL is used to refine the atomic positions, occupancies, and displacement parameters against the experimental data using a full-matrix least-squares method.[18][19]
Trustworthiness - Addressing Potential Pathologies: Even with good data, crystallographic refinement can present challenges. Being aware of these potential issues is key to producing a trustworthy and accurate structure.
-
Disorder: This occurs when a part of the molecule (e.g., a flexible methoxy group) occupies multiple positions in the crystal lattice.[21][22][23] It is modeled by splitting the disordered atoms over two or more positions with their occupancies constrained to sum to one.
-
Twinning: This happens when two or more separate crystal domains grow together in a specific, symmetrical orientation.[21][22][24][25] Twinning can make structure solution difficult and refinement unstable. It is identified by analyzing intensity statistics and can be accounted for during refinement using specific instructions (e.g., the HKLF 5 format in SHELXL).[24]
Data Collection & Refinement Workflow
Caption: Step-by-step workflow from data collection to final structural refinement.
Part 4: Structural Interpretation - The Power of Halogen Bonding
The final refined structure provides a wealth of information. For this compound derivatives, the key is to analyze the intermolecular interactions that govern the crystal packing. The strong electrophilic region (σ-hole) on the iodine atom will preferentially interact with nucleophiles (halogen bond acceptors).
Potential Intermolecular Interactions:
Caption: Expected halogen bonding motifs for this compound derivatives.
Analysis Checklist:
-
Halogen Bond (C-I···Acceptor): Identify short contacts between the iodine atom and electron-rich atoms like oxygen (from the anisole moiety of a neighboring molecule), fluorine, or even another iodine atom.[5][26][27] The C-I···Acceptor angle should be close to linear (180°).[5]
-
Hydrogen Bonds (C-H···O/F): Look for weak hydrogen bonds involving aromatic C-H donors and oxygen or fluorine acceptors.
-
π-π Stacking: Measure the distances between the centroids of adjacent aromatic rings to identify potential stacking interactions.
Conclusion
The X-ray crystallographic analysis of this compound derivatives, while potentially challenging, provides indispensable insights for structure-based drug design. By systematically comparing and selecting the optimal crystallization strategies, employing the appropriate X-ray source (Molybdenum Kα), and diligently addressing potential refinement pathologies like disorder and twinning, researchers can reliably elucidate the three-dimensional structures of these valuable compounds. The resulting structural data, particularly the detailed characterization of halogen bonding and other intermolecular forces, empowers scientists to rationally design the next generation of potent and selective therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bonding in the crystal structures of 1,2-diiodo alkenes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00821B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. The benefits of Cu Kβ radiation for the single-crystal X-ray structure determination of crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. malvernpanalytical.com [malvernpanalytical.com]
- 17. psi.ch [psi.ch]
- 18. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. scispace.com [scispace.com]
- 21. fiveable.me [fiveable.me]
- 22. books.rsc.org [books.rsc.org]
- 23. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning | Springer Nature Experiments [experiments.springernature.com]
- 24. journals.iucr.org [journals.iucr.org]
- 25. Twins – Chemical Crystallography [xtl.ox.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2,6-Difluoro-4-iodoanisole
Introduction: The Significance of a Sterically Encumbered Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. The building block, 2,6-difluoro-4-iodoanisole, presents a unique synthetic platform, offering a handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation at the 4-position, flanked by two ortho-fluorine substituents. These fluorine atoms, however, introduce significant steric hindrance and electronic perturbations, rendering cross-coupling reactions at the iodine-bearing carbon a non-trivial synthetic challenge. This guide provides a comparative analysis of various palladium catalyst systems for the effective coupling of this valuable synthetic intermediate, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
The Challenge: Overcoming Steric Hindrance in Cross-Coupling
The primary obstacle in functionalizing this compound is the steric bulk imposed by the two ortho-fluorine atoms. This steric congestion can significantly impede key steps in the catalytic cycles of common cross-coupling reactions. Specifically, both the oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination to form the desired product can be kinetically disfavored. Consequently, the choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to achieving high yields and reaction efficiency. The ideal ligand must be sufficiently bulky and electron-rich to promote these challenging steps.[1][2]
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
This section will delve into a comparative study of palladium catalysts for four major classes of cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For sterically hindered substrates like this compound, the selection of a suitable phosphine ligand is critical for success. While traditional catalysts like Pd(PPh₃)₄ may show limited efficacy, modern bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, have proven to be highly effective.[3]
Causality Behind Experimental Choices: The enhanced performance of ligands like XPhos and SPhos stems from their ability to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[2] Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis. The electron-rich nature of these ligands promotes the initial oxidative addition of the sterically encumbered aryl iodide.[1] Palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ are commonly used as pre-catalysts that are reduced in situ to the active Pd(0) species.[4][5]
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System (Pre-catalyst + Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Inferred from[5] |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | >95 | Inferred from[4] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Low to Moderate | Inferred from[3][4] |
Yields are estimated based on data for structurally similar, sterically hindered aryl halides and represent expected outcomes under optimized conditions.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The palladium-catalyzed amination of aryl halides, pioneered by Stephen Buchwald and John Hartwig, has become an indispensable tool for the synthesis of arylamines.[6][7] Similar to the Suzuki coupling, the amination of this compound is highly dependent on the use of sterically demanding and electron-rich ligands to overcome the steric hindrance.
Causality Behind Experimental Choices: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[6] For hindered substrates, ligands like RuPhos and BrettPhos are often superior. These ligands create a coordinatively unsaturated and highly reactive palladium center that facilitates both the initial oxidative addition and the final, sterically demanding reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine in the catalytic cycle.[7]
Table 2: Predicted Catalyst Performance for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System (Pre-catalyst + Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) | Reference |
| Pd₂(dba)₃ + RuPhos | NaOtBu | Toluene | 100 | 8 | High | Inferred from[8] |
| Pd(OAc)₂ + BrettPhos | LHMDS | Dioxane | 100 | 8 | High | Inferred from[8] |
| Pd(OAc)₂ + Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | Moderate to High | Inferred from[9] |
Predicted yields are based on the established efficacy of these catalyst systems for challenging aryl halide aminations.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes, typically employing a dual palladium and copper catalytic system.[10] For sterically hindered substrates, careful optimization of the reaction conditions is necessary to achieve high selectivity for the desired mono-alkynylated product and avoid side reactions like alkyne homocoupling (Glaser coupling).
Causality Behind Experimental Choices: The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[11] For the sterically hindered 2,6-disubstituted anisole core, a less reactive palladium catalyst combined with a suitable base and solvent system can favor the formation of the mono-coupled product. A study on the closely related 2,6-diiodoanisole demonstrated that using Pd(PPh₃)₂Cl₂ as the catalyst with diisopropylamine (DIPA) as the base in toluene at room temperature afforded excellent yields of the mono-alkynylated product.[12] This suggests that for this compound, a similar, milder catalyst system may be optimal to control selectivity.
Table 3: Experimentally Determined Conditions for the Selective Mono-Sonogashira Coupling of the Analogous 2,6-Diiodoanisole
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | DIPA | Toluene | Room Temp. | 12 | 82 | [12] |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Hexyne | DIPA | Toluene | Room Temp. | 12 | 82 | [12] |
| Pd(OAc)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | MeCN | 50 | 24 | 43 | [12] |
This data, from a closely related substrate, provides a strong starting point for the optimization of the Sonogashira coupling of this compound.
Heck Reaction: Vinylation of the Aryl Iodide
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, offers a pathway to stilbene and cinnamate derivatives.[13] The reaction with a sterically hindered substrate like this compound can be challenging, often requiring higher temperatures and specific ligand systems to achieve reasonable yields.
Causality Behind Experimental Choices: The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[14] For electron-rich and sterically hindered aryl halides, phosphine-free catalyst systems or those with bulky trialkylphosphine ligands can be effective. A common pre-catalyst is Pd(OAc)₂, and bases such as triethylamine (Et₃N) or inorganic carbonates are typically employed.[2]
Table 4: General Conditions for the Heck Reaction with Sterically Hindered Aryl Iodides
| Catalyst System (Pre-catalyst + Ligand) | Alkene Partner | Base | Solvent | Temperature (°C) | Predicted Outcome | Reference |
| Pd(OAc)₂ + P(o-tol)₃ | Styrene | Et₃N | DMF or Toluene | 100-120 | Moderate Yield | Inferred from[2] |
| Pd₂(dba)₃ + P(t-Bu)₃ | n-Butyl acrylate | K₂CO₃ | Dioxane | 110 | Moderate to Good Yield | Inferred from[13] |
Predicted outcomes are based on general principles for Heck reactions with challenging substrates.
Visualizing the Catalytic Pathways and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, a typical experimental workflow, and a decision tree for catalyst selection.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for selecting a palladium catalyst system.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and deionized water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.
-
Add this compound, the amine, and anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The successful functionalization of the sterically hindered this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich monophosphine ligands such as XPhos, SPhos, and RuPhos is crucial for achieving high yields. For Sonogashira couplings, milder conditions with traditional phosphine ligands can offer excellent selectivity for mono-alkynylation. While the Heck reaction remains more challenging, optimization with appropriate ligands can provide access to vinylated products. This guide serves as a comprehensive resource for researchers, providing both a theoretical framework and practical starting points for the utilization of this versatile fluorinated building block in the synthesis of complex molecular targets.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2,6-Difluoro-4-iodoanisole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the structural integrity and purity of building blocks are paramount. Molecules such as 2,6-difluoro-4-iodoanisole are of significant interest due to their potential as key intermediates in the synthesis of complex pharmaceutical agents. The unique substitution pattern—a methoxy group, two fluorine atoms, and an iodine atom—offers multiple points for synthetic diversification. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodo group provides a versatile handle for cross-coupling reactions.[1]
This guide provides an in-depth, practical framework for researchers who have synthesized this compound and now face the critical task of rigorously assessing its purity. We will move beyond rote procedural descriptions to explain the scientific rationale behind the choice of analytical techniques, enabling a robust and self-validating approach to quality control. This document compares the primary methods for purity determination—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis—and provides detailed, field-tested protocols.
The Synthetic Context: Plausible Routes and Anticipated Impurities
A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. While various synthetic strategies can be envisioned, a common and logical approach to this compound involves a two-step sequence starting from the commercially available 2,6-difluoro-4-iodoaniline.
A plausible synthetic pathway is proposed as follows:
-
Diazotization-Hydroxylation: Conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction with water to yield 2,6-difluoro-4-iodophenol.[2][3]
-
Williamson Ether Synthesis: Methylation of the resulting phenol using a methylating agent like dimethyl sulfate or methyl iodide to form the target anisole.
Given this proposed synthesis, a primary focus of the purity analysis will be to detect and quantify:
-
Unreacted Starting Materials: Residual 2,6-difluoro-4-iodoaniline or the intermediate 2,6-difluoro-4-iodophenol.
-
Byproducts of Side Reactions: Compounds arising from incomplete diazotization or alternative reactions of the diazonium salt.
-
Residual Solvents and Reagents: Traces of solvents used in the reaction and purification (e.g., ethyl acetate, hexane) and excess reagents.
Primary Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for novel compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of the structure and a quantitative measure of purity when using a certified internal standard (qNMR).
The Causality Behind NMR Analysis:
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons. In our target molecule, we expect to see distinct signals for the aromatic protons and the methoxy group protons.
-
¹³C NMR reveals the carbon framework of the molecule. The presence of fluorine atoms will lead to characteristic C-F coupling, which is a powerful diagnostic tool.
-
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms, making it an excellent probe for confirming the substitution pattern and detecting any fluorinated impurities.[4]
Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | JH-F ≈ 7-10 Hz | Aromatic C-H |
| ¹H | ~ 3.9 - 4.1 | Singlet (s) | - | -OCH₃ |
| ¹³C | ~ 160 - 165 | Doublet of Doublets (dd) | ¹JC-F ≈ 240-250 Hz, ³JC-F ≈ 5-10 Hz | C-F |
| ¹³C | ~ 120 - 125 | Triplet (t) | JC-F ≈ 20-30 Hz | C-H |
| ¹³C | ~ 90 - 95 | Singlet (s) | - | C-I |
| ¹³C | ~ 145 - 150 | Triplet (t) | JC-F ≈ 10-15 Hz | C-OCH₃ |
| ¹³C | ~ 55 - 60 | Singlet (s) | - | -OCH₃ |
| ¹⁹F | ~ -110 to -120 | Multiplet | - | Aromatic C-F |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the signals in the ¹H NMR spectrum and compare the integral of the analyte to the integral of the internal standard to determine purity. Analyze the multiplicities and coupling constants to confirm the structure.
Chromatographic Purity Assessment: GC-MS and HPLC
Chromatographic methods are essential for separating the target compound from volatile and non-volatile impurities. The choice between GC-MS and HPLC depends on the volatility and thermal stability of the analyte and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis.
The Causality Behind GC-MS Analysis:
-
Gas Chromatography (GC) separates compounds based on their boiling points and interactions with the stationary phase of the column. This allows for the separation of the target compound from impurities with different volatilities.
-
Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the eluting compounds, which allows for their identification based on their mass and fragmentation patterns. This is crucial for identifying unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~100 µg/mL solution of the synthesized product in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
-
Instrument Setup:
-
GC System: Agilent 7890A or similar.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Setup:
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole or similar.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with the expected molecular ion and fragmentation pattern of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for separating compounds that may not be sufficiently volatile or thermally stable for GC. It is also highly effective for quantitative analysis.
The Causality Behind HPLC Analysis:
-
Reverse-Phase HPLC: The most common mode for this type of molecule, where a non-polar stationary phase (like C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity. More polar impurities will elute earlier, while more non-polar impurities will be retained longer.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the synthesized product in the mobile phase.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity series or similar, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: Start at 40% acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. The DAD can be used to check for co-eluting impurities by examining the UV spectrum across the peak.
Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-MS) | HPLC (UV/DAD) | Quantitative NMR (qNMR) | Elemental Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Determines the percentage of C, H, N, S, etc. in a sample. |
| Purity Assessment | Area percent of the main peak. | Area percent of the main peak. | Absolute molar purity by comparison to a certified standard. | Correlates to the expected elemental composition. |
| Impurity Detection | Excellent for volatile organic compounds and residual solvents. | Excellent for less volatile organic impurities, starting materials, and byproducts. | Detects impurities with distinct proton signals; may not detect impurities with overlapping signals. | Does not directly detect organic impurities but a deviation from the theoretical values indicates their presence. |
| Advantages | Provides mass spectral data for impurity identification. High resolution. | Versatile for a wide range of compounds. Non-destructive. | Provides an absolute measure of purity. Confirms structure simultaneously. | Confirms the empirical formula of the bulk material. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Peak area response can vary between compounds. | Requires a high-purity internal standard. Can be less sensitive than chromatographic methods. | Insensitive to impurities with similar elemental composition. |
Comparison with Alternatives in Drug Design
The this compound scaffold is valuable because it allows for precise modification in drug discovery. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry.[1]
For instance, in a lead optimization campaign, a researcher might compare the biological activity of compounds derived from this compound with analogues where:
-
The iodo group is replaced with a bromo or ethynyl group to modulate reactivity in cross-coupling reactions or to act as a different type of structural probe.
-
The methoxy group is replaced with a hydroxyl , amino , or trifluoromethyl group to alter hydrogen bonding potential, basicity, or lipophilicity.[4]
-
The difluoro substitution pattern is compared with a dichloro or dimethyl pattern to fine-tune electronic properties and metabolic stability.
The purity of each of these building blocks is critical, as impurities can lead to the formation of unintended final compounds, complicating the interpretation of structure-activity relationships (SAR). The analytical methods described in this guide are equally applicable to these alternative building blocks, providing a consistent framework for quality control across a chemical series.
Conclusion
Assessing the purity of a newly synthesized compound like this compound is a multi-faceted process that requires a thoughtful and orthogonal approach. No single technique is sufficient. A combination of NMR spectroscopy for definitive structural confirmation and quantitative purity assessment, along with high-resolution chromatographic techniques like GC-MS and HPLC to profile and identify impurities, provides the most comprehensive and trustworthy evaluation. By understanding the "why" behind each analytical choice, researchers can confidently validate the quality of their synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum [chemicalbook.com]
- 4. DSpace [diposit.ub.edu]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Iodoanisole(529-28-2) 1H NMR [m.chemicalbook.com]
- 8. uoguelph.ca [uoguelph.ca]
Navigating the Analytical Landscape: A Comparative Guide to Halogenated Anisole Reference Standards
In the precise world of analytical chemistry, the quality and reliability of quantitative analysis hinge on the selection of an appropriate reference standard. For researchers, scientists, and drug development professionals, an ideal standard ensures accuracy, reproducibility, and method robustness. This guide provides an in-depth technical comparison of halogenated anisoles as reference standards, with a primary focus on the utility of 4-iodoanisole and its performance against other halogenated alternatives.
The choice of a reference standard is a critical decision in method development. It should ideally be a high-purity, stable compound that is not present in the sample matrix and behaves similarly to the analyte of interest during the analytical procedure.[1] Halogenated compounds, particularly halogenated anisoles, are often excellent candidates due to their unique properties that lend themselves to various chromatographic and spectroscopic techniques.[2]
Profiling the Primary Standard: 4-Iodoanisole
4-Iodoanisole (CAS 696-62-8) is a solid, crystalline compound at room temperature, a physical characteristic that can be advantageous for weighing and preparing standard solutions.[3] Its relatively high molecular weight (234.03 g/mol ) and the presence of a heavy iodine atom contribute to distinct mass spectrometric fragmentation patterns, aiding in its identification and quantification.
Key Physicochemical Properties of 4-Iodoanisole:
| Property | Value | Source |
| Molecular Formula | C7H7IO | [4] |
| Molecular Weight | 234.03 g/mol | |
| Melting Point | 50-53 °C | [3] |
| Boiling Point | 237 °C at 726 mmHg | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [3][4] |
The aromatic ring and the methoxy group in 4-iodoanisole provide chromophores that allow for sensitive detection using UV-Vis spectroscopy, a common detector in High-Performance Liquid Chromatography (HPLC). Furthermore, its volatility permits analysis by Gas Chromatography (GC).
The Alternatives: A Comparative Analysis
While 4-iodoanisole presents a strong case, other halogenated anisoles can also serve as effective reference standards, depending on the specific analytical requirements. The choice often depends on factors like the analyte's structure, the complexity of the sample matrix, and the detection method employed.
Comparative Overview of Halogenated Anisole Alternatives:
| Compound | Key Advantages | Potential Considerations |
| 4-Bromoanisole | Good chromatographic behavior, intermediate volatility. | Lower mass than 4-iodoanisole, potentially leading to different fragmentation in MS. |
| 4-Chloroanisole | Cost-effective, readily available. | Higher volatility than iodo- and bromo- derivatives, which may not be ideal for all GC methods. |
| 2,6-Difluoroanisole | The presence of fluorine can offer unique selectivity in certain chromatographic systems and detection methods.[5] | May have different polarity and elution characteristics compared to other halogenated anisoles.[6] |
The selection of the most suitable standard is a strategic decision. For instance, in a complex matrix, a standard that elutes in a clear region of the chromatogram is paramount to avoid co-elution and interference.[1]
Experimental Workflows and Data Presentation
To provide a practical comparison, we will outline standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) analysis of these halogenated anisoles.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Halogenated organic compounds are well-suited for GC analysis.[2]
Caption: A typical workflow for the comparative analysis of halogenated anisoles using GC-MS.
GC-MS Protocol:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of 4-iodoanisole, 4-bromoanisole, 4-chloroanisole, and 2,6-difluoroanisole in hexane. Create a working standard mixture containing all compounds at 10 µg/mL.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
-
Expected Outcome: The chromatogram will show distinct peaks for each halogenated anisole, with retention times increasing with boiling point (generally chloro < fluoro < bromo < iodo). The mass spectra will exhibit characteristic isotopic patterns for chlorine and bromine, and a strong molecular ion peak for the iodo-compound.
High-Performance Liquid Chromatography (HPLC-UV) Workflow
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
Caption: A standard workflow for the comparative analysis of halogenated anisoles using HPLC-UV.
HPLC-UV Protocol:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of 4-iodoanisole, 4-bromoanisole, 4-chloroanisole, and 2,6-difluoroanisole in acetonitrile. Create a working standard mixture containing all compounds at 20 µg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
UV Detection:
-
Wavelength: 225 nm.
-
Expected Outcome: The compounds will be separated based on their polarity, with the more polar compounds eluting earlier. A calibration curve for each standard can be constructed by plotting peak area against concentration, allowing for the quantification of unknown samples.
Conclusion: Selecting the Right Tool for the Job
The selection of a reference standard is a nuanced decision that significantly impacts the quality of analytical data. While 4-iodoanisole offers excellent characteristics for both GC-MS and HPLC-UV analysis due to its distinct mass, favorable chromatographic properties, and solid state for easy handling, alternatives like 4-bromoanisole , 4-chloroanisole , and 2,6-difluoroanisole also present viable options. The final choice should be guided by the specific requirements of the analytical method, the nature of the analyte and sample matrix, and the detection techniques available. By understanding the comparative performance of these halogenated anisoles, researchers and scientists can make more informed decisions, leading to more accurate and reliable analytical outcomes.
References
A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: Performance Benchmarking in Modern Cross-Coupling Reactions
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics—make fluorinated building blocks indispensable. Among these, 2,6-Difluoro-4-iodoanisole stands out as a critical reagent. Its di-ortho-fluoro substitution pattern presents both unique synthetic opportunities and significant challenges, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of this compound's performance against a less sterically encumbered alternative, 4-iodoanisole. We will dissect its behavior in two of the most powerful C-C bond-forming reactions—the Suzuki-Miyaura and Sonogashira couplings—providing not just protocols, but the causal, mechanistic reasoning behind the observed outcomes. The data presented herein is synthesized from established literature to offer a clear, evidence-based benchmark for researchers, scientists, and drug development professionals aiming to leverage this potent synthetic intermediate.
Section 1: The Suzuki-Miyaura Coupling: Navigating Steric Hindrance for Biaryl Synthesis
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable functional group tolerance.[1] However, the efficiency of this reaction is profoundly influenced by the steric and electronic nature of the coupling partners. The di-ortho-fluoro substituents of this compound place it in the category of a sterically hindered electrophile, a class of substrates known to challenge standard catalytic systems.
The primary hurdle in coupling such substrates is the oxidative addition step. The bulky ortho-substituents can sterically shield the carbon-iodine bond, impeding the approach of the Pd(0) catalyst. Furthermore, the electron-withdrawing nature of the fluorine atoms can decrease the electron density of the aromatic ring, making oxidative addition more facile electronically, but this effect is often overshadowed by the severe steric demands. Overcoming this requires a carefully selected catalytic system, typically involving bulky, electron-rich phosphine ligands that stabilize the catalytically active monoligated Pd(0) species and promote the difficult oxidative addition and subsequent reductive elimination steps.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a logical workflow for performing and comparing Suzuki-Miyaura couplings with sterically hindered versus unhindered aryl iodides.
Caption: General workflow for Suzuki-Miyaura cross-coupling experiments.
Protocol 1: Suzuki Coupling with this compound (Sterically Hindered)
This protocol employs a catalyst system specifically designed for challenging couplings.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of dioxane and water to the Schlenk flask containing the reactants.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Causality: The choice of XPhos, a bulky and electron-rich biarylmonophosphine ligand, is critical. It promotes the formation of a highly active, low-coordinate Pd(0) species necessary to engage the sterically shielded C-I bond. The carbonate base is standard for activating the boronic acid for transmetalation.[1]
Protocol 2: Suzuki Coupling with 4-Iodoanisole (Unhindered Alternative)
This protocol uses a more conventional and less costly catalyst system.
-
Setup: To a round-bottom flask, add 4-iodoanisole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 1.5 mol%).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of DMF and water.[3]
-
Reaction: Fit the flask with a condenser and heat the mixture to 100 °C with vigorous stirring for 4 hours.[4]
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Causality: For an unhindered substrate like 4-iodoanisole, the less bulky and less electron-donating triphenylphosphine ligand is sufficient. Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst that performs well in the absence of significant steric barriers.
Performance Comparison: Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Iodoanisole (Alternative) | Justification for Difference |
| Typical Yield | 80-90% | >95% | Steric hindrance around the C-I bond in the difluoro-substrate slows the rate-limiting oxidative addition, leading to lower efficiency and potential side reactions. |
| Reaction Time | 8-16 hours | 2-6 hours | The slower oxidative addition step for the hindered substrate necessitates longer reaction times to achieve full conversion. |
| Catalyst System | Pd(OAc)₂ / XPhos | Pd(PPh₃)₄ | The hindered substrate requires a specialized, bulky, and electron-rich ligand (XPhos) to facilitate the challenging oxidative addition. The unhindered substrate couples efficiently with a standard, less active catalyst. |
| Catalyst Loading | 2-3 mol% | 1-1.5 mol% | Higher catalyst loading is often required to compensate for the slower catalytic turnover and potential catalyst deactivation pathways when using hindered substrates. |
Section 2: The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction, a palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of acetylenic compounds.[5][6] Similar to the Suzuki coupling, steric hindrance at the ortho positions of the aryl halide can significantly impede the reaction. The established mechanism involves two interconnected catalytic cycles.[5] The palladium cycle mirrors that of other cross-couplings, while the copper cycle is responsible for forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.
For this compound, the steric crowding can hinder the transmetalation step, where the bulky Pd(II)-aryl complex must approach the copper acetylide.[7] This often necessitates higher temperatures or longer reaction times to achieve good yields compared to unhindered analogues.
Catalytic Cycle: Sonogashira Coupling
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal Procedures for 2,6-Difluoro-4-iodoanisole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,6-Difluoro-4-iodoanisole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, offering a self-validating system for responsible chemical waste management.
Understanding the Hazard Profile of this compound
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
-
Is harmful if swallowed. [1]
Given its structure as a halogenated aromatic compound, it is also prudent to consider the potential for environmental toxicity and the release of hazardous vapors. Thermal decomposition of fluorinated and iodinated compounds can produce highly toxic gases, such as hydrogen fluoride and hydrogen iodide, reinforcing the need to avoid incineration outside of a licensed facility.[2][3]
Key Safety Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risks identified in the hazard profile. The following PPE is mandatory when handling this compound in any capacity, from experimental use to disposal.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles are necessary.
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or significant spill risks, consider a chemically resistant apron.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation and Collection: A Critical Step for Safety and Compliance
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container and to ensure that waste is disposed of via the correct and most environmentally sound method. As a halogenated organic compound, this compound must be collected separately from non-halogenated waste.
Experimental Protocol: Waste Collection
-
Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. The container should be clearly labeled.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.
-
Collect the Waste: Carefully transfer the waste this compound into the designated container. This includes any unused material and rinsate from cleaning contaminated glassware.
-
Keep the Container Closed: The waste container must be kept closed at all times, except when adding waste. This prevents the release of vapors into the laboratory.
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.
Immediate Steps for Spill Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Ventilate the Area: Ensure the chemical fume hood is operational. Close off the laboratory to contain vapors.
Experimental Protocol: Spill Cleanup
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill absorbents.
-
Absorb the Material: Gently cover and absorb the spilled material with the absorbent.
-
Collect the Contaminated Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a mild soap and water solution. Be aware that some cleaning agents, like bleach (a strong oxidizer), could potentially react with iodo-aromatic compounds to form more toxic byproducts.[4][5] Therefore, a simple detergent cleaning is recommended unless a specific, validated decontamination procedure is available.
-
Dispose of all Materials as Hazardous Waste: All materials used for the cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.
Disposal Pathway: Ensuring Regulatory Compliance
The disposal of this compound is governed by local, state, and federal regulations. As a halogenated organic compound, it is classified as a hazardous waste.
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized into different lists. Based on its chemical nature as a spent halogenated solvent (if used in such a manner) or as a discarded chemical product, this compound would likely fall under the F-List of hazardous wastes from non-specific sources.[2][6][7][8] The specific waste code (e.g., F001, F002) would depend on its use and concentration. It is the responsibility of the waste generator to make this determination.[1][3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Never dispose of this compound down the drain or in the regular trash.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational integrity.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ascquality.org [ascquality.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Handling 2,6-Difluoro-4-iodoanisole: From Hazard Assessment to Disposal
As a key intermediate in modern synthetic chemistry, 2,6-Difluoro-4-iodoanisole presents a specific set of handling challenges. Its trifunctionalized aromatic structure—containing fluorine, iodine, and a methoxy group—demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for researchers, scientists, and drug development professionals to ensure safe and effective handling. We will delve into the causality behind each safety recommendation, grounding our protocols in established chemical hazard principles.
Hazard Identification: Understanding the Reactivity and Toxicity Profile
This compound is classified with the GHS07 pictogram, signaling that it is an irritant and may cause other hazards. A thorough risk assessment is the foundation of any safe handling protocol.
Primary Hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation. Halogenated aromatic compounds can defat the skin, leading to dryness, redness, and dermatitis with prolonged exposure.
-
Serious Eye Irritation (H319): This is a significant risk. The compound, particularly as a solid or dust, can cause severe irritation and potential damage upon contact with eye tissue.
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the mucous membranes and respiratory system.
It is critical to note that comprehensive toxicological data for this specific molecule is not widely available.[1][2] In such cases, the principle of precaution dictates that we treat the substance with a higher degree of caution, assuming the potential for uncharacterized long-term health effects. The operational plan must therefore be designed to minimize all routes of exposure: dermal, ocular, and inhalation.
Engineering Controls: The First and Most Critical Line of Defense
Personal protective equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is to use robust engineering solutions that isolate the chemical from the operator.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable and directly mitigates the primary inhalation risk (H335). The sash should be kept as low as practicable.
-
Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or weighing station within the fume hood is strongly recommended to prevent the release of fine particulates into the laboratory atmosphere.
-
Emergency Equipment: The work area must be equipped with a readily accessible and tested safety shower and eyewash station.[1]
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The selection of PPE must be tailored to the specific task and scale of the operation. The following table summarizes the minimum requirements for common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Single Nitrile Gloves | Buttoned Lab Coat | Not required inside ventilated enclosure |
| Bench-Scale Reaction (<10g) | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Double Nitrile Gloves | Buttoned Lab Coat | Not required inside fume hood |
| Large-Scale Reaction (>10g) | Goggles & Full Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemically Resistant Apron over Lab Coat | Recommended during transfers |
| Spill Cleanup / Waste Handling | Goggles & Full Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemically Resistant Apron over Lab Coat | Required (see below) |
Detailed PPE Protocol
-
Eye and Face Protection: Standard safety glasses are inadequate. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and airborne dust.[1][4] For larger-scale operations or when a significant splash risk exists, a full face shield must be worn in addition to goggles.
-
Skin and Body Protection:
-
Gloves: Nitrile gloves provide adequate protection for incidental contact.[2][4] For extended handling or when working with larger quantities, double-gloving is recommended. Always inspect gloves for defects before use and use proper removal technique to avoid self-contamination.[2]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, kept buttoned, is the minimum requirement.[1][5] For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: When engineering controls are properly used, respiratory protection is typically not necessary.[5] However, it becomes critical in specific situations:
-
Emergency Situations: In the event of a large spill or fume hood failure.
-
Maintenance Operations: When cleaning contaminated equipment.
-
If Weighing Outside a Ventilated Enclosure: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate pre-filter is required.[4] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 29 CFR 1910.134.
-
The following diagram illustrates the decision-making workflow for selecting appropriate PPE.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Handling and Experimental Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.[3]
-
Aliquotting: Carefully transfer the required amount of the solid chemical, minimizing the creation of dust. Use spatulas and weighing paper appropriate for the quantity.
-
Reaction: Conduct all procedures within the fume hood. Keep reaction vessels closed or under an inert atmosphere where appropriate.
-
Post-Handling: After use, decontaminate the work surface with a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste. Wash hands thoroughly with soap and water.[1]
Spill Response
-
Small Spill (inside fume hood): Alert colleagues. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a designated hazardous waste container.
-
Large Spill: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.
Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.
-
Classification: this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[6][7]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste.[7][8] Commingling these streams significantly increases disposal costs and complexity.
-
Containerization:
-
Use a robust, leak-proof container designated for halogenated waste.
-
The container must be clearly labeled with a "Hazardous Waste" tag, and the full chemical name "this compound" and its approximate concentration must be listed.[3]
-
Keep the container closed at all times except when adding waste.[7]
-
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. The primary disposal method for such compounds is high-temperature incineration at a licensed facility.[9]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
